Carbacyclin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFRIPGNUQRGPI-WLPVIMDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69552-46-1 | |
| Record name | Carbacyclin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Synthesis of Carbacyclin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin, a chemically stable and potent synthetic analogue of prostacyclin (PGI₂), represents a significant advancement in the field of cardiovascular and platelet research. Prostacyclin is a powerful endogenous inhibitor of platelet aggregation and a potent vasodilator, playing a crucial role in vascular homeostasis. However, its inherent chemical instability, with a half-life of only a few minutes under physiological conditions, has limited its therapeutic application. The development of this compound, in which the oxygen atom of the enol-ether group in prostacyclin is replaced with a methylene group, overcame this limitation, providing researchers with a valuable tool to study the physiological effects of prostacyclin and paving the way for the development of novel antithrombotic and vasodilatory therapies.
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It includes detailed experimental protocols, quantitative data on its efficacy, and a thorough examination of its mechanism of action through the prostacyclin (IP) receptor signaling pathway.
Discovery and Development
The quest for a stable prostacyclin analogue was driven by the need for a compound with a longer duration of action for both research and potential therapeutic use. In 1980, a team of researchers reported the synthesis and biological activity of this compound, demonstrating that this carbocyclic analogue retained the potent anti-platelet and vasodilatory effects of prostacyclin while exhibiting significantly greater chemical stability.[1] This discovery provided a crucial pharmacological tool that has since been instrumental in elucidating the roles of the prostacyclin pathway in various physiological and pathological processes.
Chemical Synthesis of this compound
Several synthetic routes for this compound have been developed since its initial discovery. A common and effective strategy involves the use of a bicyclic ketone as a key intermediate. One notable synthesis starts from cis-bicyclo[3.3.0]octane-3,7-dione.[2][3]
Representative Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Key Experimental Steps for a Representative Synthesis:
A detailed synthetic protocol for (+)-carbacyclin was reported by Nagao et al. in 1987, utilizing a chiral induction procedure.[4] Another key approach involves the use of cis-bicyclo[3.3.0]octane-3,7-dione as the starting material. The following is a generalized sequence of steps based on such syntheses:
-
Monoketalization: cis-Bicyclo[3.3.0]octane-3,7-dione is treated with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to selectively protect one of the ketone functionalities as a ketal.
-
Introduction of the α-side chain: The monoketal is then reacted with a suitable reagent, such as diethyl carbonate in the presence of a strong base like sodium hydride, to introduce the ester group that will form the basis of the α-side chain.
-
Stereoselective Reduction and Functional Group Manipulation: The remaining ketone is stereoselectively reduced, typically using a hydride reducing agent like sodium borohydride. The resulting hydroxyl group is often protected before proceeding.
-
Introduction of the ω-side chain: The ω-side chain is commonly introduced via a Wittig reaction with a corresponding phosphonium ylide. This step is crucial for establishing the correct stereochemistry of the double bond in the ω-side chain.
-
Deprotection and Final Product Formation: The protecting groups on the hydroxyl functionalities and the ester are removed in a series of deprotection steps to yield the final this compound molecule.
Biological Activity and Quantitative Data
This compound's primary biological activities are the inhibition of platelet aggregation and vasodilation, both of which are mediated through its agonist activity at the prostacyclin (IP) receptor.
Inhibition of Platelet Aggregation
This compound is a potent inhibitor of platelet aggregation induced by various agonists, including adenosine diphosphate (ADP) and collagen. Its potency is often compared to that of prostacyclin.
| Compound | Assay | Species | Preparation | Agonist | IC50 | Relative Potency (vs. Prostacyclin) | Reference |
| This compound | Platelet Aggregation | Human | Platelet-Rich Plasma | ADP | - | ~0.03x | |
| This compound | Platelet Aggregation | Dog | Platelet-Rich Plasma | ADP | - | ~0.03x | |
| This compound | Platelet Aggregation | Rabbit | Platelet-Rich Plasma | ADP | - | ~0.03x | |
| This compound | Platelet Aggregation | Rat | Platelet Aggregation | Tumor Cells | - | ~10-fold less potent than Prostacyclin | |
| Iloprost | Platelet Aggregation | Human | Platelet-Rich Plasma | ADP | - | - | |
| Prostacyclin (PGI₂) | Platelet Aggregation | Human | Washed Platelets | ADP | 1.3 nM | 1x (Reference) |
Vasodilation
Similar to prostacyclin, this compound induces vasodilation by relaxing vascular smooth muscle cells. This effect contributes to its ability to lower blood pressure.
| Compound | Assay | Tissue | EC50 | Reference |
| Prostacyclin (PGI₂) | Coronary Vasodilation | Rat Heart (in vitro) | 5-10 nM | |
| Prostacyclin (PGI₂) | Relaxation | Bovine Coronary Arteries | - | |
| Iloprost | Coronary Flow Alteration | Rat Heart (in vitro) | - |
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines a standard method for assessing the inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).
1. Materials and Reagents:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
This compound sodium salt
-
Platelet aggregation agonist (e.g., Adenosine diphosphate - ADP, Collagen)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer and cuvettes with stir bars
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
3. Experimental Procedure:
-
Set the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.
-
Pre-warm PRP samples to 37°C for 5-10 minutes.
-
Add a small volume of this compound solution (at various concentrations) or vehicle control to the PRP and incubate for 1-2 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a predetermined concentration of the agonist (e.g., 5 µM ADP).
-
Record the change in light transmission for at least 5 minutes.
4. Data Analysis:
-
The percentage of aggregation is determined by the maximal change in light transmission.
-
The percentage of inhibition is calculated as: (1 - (Maximal Aggregation with Inhibitor / Maximal Aggregation with Vehicle)) * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Caption: A typical workflow for an in vitro platelet aggregation assay.
In Vivo Vasodilation Assay (Isolated Langendorff Heart Perfusion)
The Langendorff heart preparation is a classic ex vivo method to assess the direct effects of substances on coronary vasodilation.
1. Materials and Reagents:
-
Animal model (e.g., rat, rabbit)
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (oxygenated with 95% O₂ / 5% CO₂)
-
This compound solutions of varying concentrations
-
Data acquisition system to monitor coronary flow and heart rate
2. Experimental Procedure:
-
The animal is anesthetized, and the heart is rapidly excised and mounted on the Langendorff apparatus via aortic cannulation.
-
The heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
After an equilibration period, baseline coronary flow and heart rate are recorded.
-
This compound is administered as a bolus injection or continuous infusion into the perfusion line at increasing concentrations.
-
Changes in coronary flow are continuously monitored.
3. Data Analysis:
-
The vasodilatory effect is quantified as the percentage increase in coronary flow from the baseline.
-
A dose-response curve is constructed by plotting the percentage increase in coronary flow against the logarithm of the this compound concentration to determine the EC50 value.
Mechanism of Action: The Prostacyclin Signaling Pathway
This compound exerts its biological effects by binding to and activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) located on the surface of platelets and vascular smooth muscle cells.
Signaling Cascade
-
Receptor Binding and G-protein Activation: this compound binds to the IP receptor, inducing a conformational change that activates the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit from the Gβγ dimer.
-
Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of cAMP-dependent protein kinase (PKA).
-
Downstream Effects: PKA phosphorylates various downstream target proteins, leading to the observed physiological effects:
-
In Platelets: PKA-mediated phosphorylation of proteins such as the vasodilator-stimulated phosphoprotein (VASP) and the inositol trisphosphate (IP₃) receptor leads to a decrease in intracellular calcium levels and inhibition of platelet activation and aggregation.
-
In Vascular Smooth Muscle Cells: PKA activation in vascular smooth muscle cells leads to the phosphorylation of myosin light chain kinase, which reduces its affinity for the calcium-calmodulin complex, resulting in smooth muscle relaxation and vasodilation.
-
Caption: The signaling pathway of this compound in platelets and vascular smooth muscle cells.
Conclusion
This compound has proven to be an invaluable tool in cardiovascular research due to its potent and stable prostacyclin-mimetic activities. Its discovery has not only facilitated a deeper understanding of the physiological roles of the prostacyclin pathway but has also served as a scaffold for the development of new therapeutic agents for conditions such as pulmonary arterial hypertension and thrombotic disorders. The detailed synthetic routes, experimental protocols, and quantitative data presented in this guide are intended to support the ongoing research and development efforts of scientists and drug development professionals in this critical area of medicine.
References
- 1. aminer.org [aminer.org]
- 2. Total synthesis of carboprostacyclin, a stable and biologically active analogue of prostacyclin (PGI2) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Carboprostacyclin, this compound, U-55185-药物合成数据库 [drugfuture.com]
- 4. Synthesis of (+)-carbacyclin based on a new chiral induction procedure - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Structure and Properties of Carbacyclin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbacyclin, a synthetic analog of prostacyclin (PGI₂), is a potent and chemically stable prostanoid that has garnered significant interest in cardiovascular research and drug development. Its enhanced stability compared to the endogenous PGI₂ makes it a valuable tool for investigating the physiological roles of the prostacyclin pathway and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its primary mechanism of action via the prostacyclin (IP) receptor and subsequent signaling cascades, as well as an emerging secondary pathway involving the peroxisome proliferator-activated receptor δ (PPARδ). Detailed experimental protocols for key assays are provided, and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular pharmacology.
Chemical Structure and Physicochemical Properties
This compound, also known as Carbaprostacyclin, is systematically named (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid.[1][2] Its structure is characterized by the replacement of the oxygen atom in the furan ring of prostacyclin with a methylene group, conferring greater chemical stability.[3]
Table 1: Chemical Identifiers and Core Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | [1][2] |
| Synonyms | Carbaprostacyclin, (5E)-6a-Carba-prostaglandin I2, cPGI | |
| CAS Number | 69552-46-1 | |
| Molecular Formula | C₂₁H₃₄O₄ | |
| Molecular Weight | 350.49 g/mol |
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Melting Point | 65°C to 67°C | |
| Solubility | Soluble in ethanol (20 mg/ml) | |
| pKa | Data not readily available |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through two distinct signaling pathways: the canonical prostacyclin (IP) receptor-dependent pathway and a non-canonical pathway involving the peroxisome proliferator-activated receptor δ (PPARδ).
IP Receptor-Dependent Signaling Pathway
This compound is a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Binding of this compound to the IP receptor initiates a signaling cascade that is central to its vasodilatory and anti-platelet aggregation effects.
-
Receptor Activation and G-Protein Coupling: this compound binds to the IP receptor on the surface of target cells, such as platelets and smooth muscle cells. This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gs.
-
Adenylyl Cyclase Activation: The activated α-subunit of Gs (Gαs) dissociates and activates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of this compound, such as inhibition of platelet activation and relaxation of vascular smooth muscle.
PPARδ-Dependent Signaling Pathway
Recent evidence has revealed a novel signaling pathway for this compound that is independent of the IP receptor and involves the peroxisome proliferator-activated receptor δ (PPARδ), a nuclear receptor. This pathway appears to play a role in modulating cardiac energy metabolism.
-
PPARδ Activation: this compound can directly activate PPARδ.
-
Transcriptional Regulation: Activated PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
-
Gene Expression: This binding modulates the transcription of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase-1 (CPT-1).
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, with its anti-platelet and vasodilatory effects being the most prominent.
Table 3: Receptor Binding and Functional Potency of this compound
| Parameter | Value | Species/System | Reference |
| IP Receptor Binding (pKi) | 8.7 (for antagonist RO1138452 against this compound-induced cAMP accumulation) | CHO-K1 cells expressing human IP receptor | |
| Adenylyl Cyclase Activation (pKb) | 8.8 (for antagonist RO1138452 against this compound-induced activation) | CHO-K1 cells expressing human IP receptor | |
| Inhibition of Platelet Aggregation (IC₅₀) | ~33.3 nM (estimated based on relative potency to PGI₂) | Human (ADP-induced) | |
| Inhibition of Platelet Aggregation (IC₅₀) | ~33.3 nM (estimated based on relative potency to PGI₂) | Human (Collagen-induced) |
Experimental Protocols
Radioligand Binding Assay for IP Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of this compound for the IP receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the IP receptor.
Materials:
-
Cell membranes expressing the human IP receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]-Iloprost.
-
Unlabeled competitor: this compound.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, [³H]-Iloprost (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled iloprost.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with cold wash buffer to separate bound and free radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activation Assay
This assay measures the ability of this compound to stimulate cAMP production in cells expressing the IP receptor.
Objective: To determine the EC₅₀ of this compound for adenylyl cyclase activation.
Materials:
-
Cells expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Pre-treat cells with a PDE inhibitor to prevent cAMP degradation.
-
Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
References
- 1. Synthesis of (+)-carbacyclin based on a new chiral induction procedure - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C21H34O4 | CID 5311242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The effect of this compound, a prostaglandin analogue, on adenylate cyclase activity in platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbacyclin Sodium Salt: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin sodium salt is a chemically stable synthetic analog of prostacyclin (PGI₂), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1][2][3][4] Unlike the native PGI₂, which is highly unstable under physiological conditions, this compound's enhanced stability makes it an invaluable tool for in vitro and in vivo research into the prostacyclin signaling pathway and its role in cardiovascular homeostasis.[5] This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and key experimental protocols related to this compound sodium salt.
Physicochemical Properties
This compound is a synthetic prostanoid. The sodium salt is formed by the deprotonation of the carboxylic acid group. While specific quantitative data for some physicochemical properties are not consistently reported in publicly available literature, this section summarizes the known characteristics.
Data Presentation
| Property | Value/Information | Reference |
| Chemical Name | (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid sodium salt | |
| Molecular Formula | C₂₁H₃₃NaO₄ | |
| Molecular Weight | Approximately 372.48 g/mol | |
| CAS Number | 69552-46-1 (for this compound free acid) | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in aqueous buffers, ethanol, and DMSO. Sodium salts of organic compounds may have limited solubility in DMSO. For aqueous solutions, a slightly alkaline pH (around 8.0) is recommended for better stability and solubility. | |
| Stability | Hydrolytic Stability: Stability is pH-dependent. It is generally more stable in neutral to slightly alkaline conditions (pH 6-8) and has the potential for degradation in acidic (pH 1-3) and basic (pH 9-11) conditions. The main degradation pathway in an aqueous environment is hydrolysis to 6-ketoprostaglandlin F1α. Thermal Stability: In solid state, it is generally stable at lower temperatures, with increased degradation at higher temperatures (40°C - 80°C). In solution, stability is dependent on the solvent and pH. Photostability: There is a potential for degradation upon exposure to UV/visible light. Protection from light is recommended. | |
| Storage | Solid State: Store in a well-sealed container at -20°C, protected from moisture and light. In Solution: Prepare solutions fresh. For short-term storage, store in a tightly sealed vial at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| pKa | Specific experimental pKa value is not readily available in the cited literature. | |
| Melting Point | Specific experimental melting point is not readily available in the cited literature. |
Mechanism of Action and Signaling Pathways
This compound sodium salt exerts its biological effects through two primary signaling pathways: the canonical prostacyclin (IP) receptor-mediated pathway and a secondary pathway involving the peroxisome proliferator-activated receptor δ (PPARδ).
IP Receptor-Dependent Signaling Pathway
The most well-characterized pathway is initiated by the binding of this compound to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This interaction predominantly couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates downstream targets, leading to vasodilation and the inhibition of platelet aggregation.
Caption: this compound IP Receptor Signaling Pathway.
PPARδ-Mediated Signaling Pathway
In addition to the IP receptor pathway, this compound can activate the peroxisome proliferator-activated receptor δ (PPARδ), a nuclear receptor. This pathway is independent of the IP receptor. This compound enters the cell and binds to and activates PPARδ in the nucleus. The activated PPARδ then forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on target genes, thereby modulating their transcription. This pathway has been linked to the regulation of genes involved in fatty acid metabolism, such as carnitine palmitoyltransferase-1 (CPT-1), and cellular proliferation.
Caption: this compound PPARδ Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound sodium salt.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.
Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for In Vitro Platelet Aggregation Assay.
Materials:
-
Freshly drawn human venous blood
-
3.2% sodium citrate anticoagulant
-
This compound sodium salt stock solution
-
Platelet agonists (e.g., Adenosine diphosphate (ADP), Collagen)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer and cuvettes with stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add various concentrations of this compound sodium salt or a vehicle control to the PRP in the aggregometer cuvettes and incubate for a specified time (e.g., 2-5 minutes) with stirring.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP to a final concentration of 5-10 µM).
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated relative to the light transmission of PPP (representing 100% aggregation).
-
Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits platelet aggregation by 50%.
-
Measurement of Intracellular cAMP Levels (ELISA)
This protocol outlines a general method for measuring cAMP accumulation in cultured cells, such as platelets or vascular smooth muscle cells, using a commercially available ELISA kit.
Workflow for cAMP Measurement Assay
Caption: Workflow for cAMP Measurement Assay.
Materials:
-
Cultured cells (e.g., platelets, vascular smooth muscle cells)
-
Cell culture medium
-
This compound sodium salt stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer (typically provided in the ELISA kit)
-
Commercially available cAMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubate the cells with a PDE inhibitor for a specified time to prevent cAMP degradation.
-
Treat the cells with various concentrations of this compound sodium salt or a vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding the lysis buffer provided in the ELISA kit.
-
-
cAMP Measurement (ELISA):
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
-
Add cell lysates and standards to the antibody-coated microplate.
-
Add a cAMP conjugate (e.g., HRP- or AP-conjugated).
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution to develop a colorimetric or chemiluminescent signal.
-
Stop the reaction (if necessary) and measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the supplied cAMP standards.
-
Calculate the cAMP concentration in the cell lysates based on the standard curve.
-
Determine the EC₅₀ value of this compound for cAMP accumulation by plotting the cAMP concentration against the log concentration of this compound.
-
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this compound sodium salt and separating it from potential degradation products. The following provides a starting point for method development.
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for Stability-Indicating HPLC Method Development.
Instrumentation:
-
HPLC system with a UV detector or mass spectrometer.
-
Data acquisition and processing software.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. The specific gradient profile will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV spectral analysis of this compound (typically in the range of 200-220 nm).
-
Injection Volume: 10 µL.
Method Validation: The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
This compound sodium salt is a crucial research tool for investigating the prostacyclin signaling pathway and its implications in cardiovascular physiology and disease. Its enhanced chemical stability over the endogenous PGI₂ allows for more reliable and reproducible experimental outcomes. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed understanding of its dual signaling mechanisms through the IP receptor and PPARδ, and robust, step-by-step protocols for key biological assays. The provided information is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound sodium salt in their studies and to further unravel the complexities of prostacyclin biology.
References
Carbacyclin: A Technical Overview of its Biological Activity and Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin is a chemically stable synthetic analog of prostacyclin (PGI2), a potent endogenous mediator with significant physiological effects.[1][2] Unlike the chemically unstable native prostacyclin, this compound's stability makes it a valuable tool for both in vitro and in vivo research, particularly in the fields of cardiovascular and platelet-related disorders.[2][3] This technical guide provides an in-depth overview of the biological activity and potency of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Mechanism of Action: The Prostacyclin (IP) Receptor Pathway
This compound exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] The binding of this compound to the IP receptor initiates a signaling cascade that is central to its physiological actions.
Upon binding, the IP receptor couples to a stimulatory G-protein (Gs), triggering the exchange of GDP for GTP on the Gαs subunit. This activation causes the dissociation of the Gαs subunit, which then binds to and stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of cAMP-dependent protein kinase (PKA). PKA then phosphorylates various downstream target proteins, resulting in the characteristic physiological responses of vasodilation and inhibition of platelet aggregation.
Core Biological Activities
This compound mimics the primary biological activities of prostacyclin, namely the inhibition of platelet aggregation and vasodilation.
Inhibition of Platelet Aggregation
This compound is a potent, dose-dependent inhibitor of platelet aggregation induced by various agonists, including adenosine diphosphate (ADP) and collagen. Its potency relative to prostacyclin has been evaluated in several studies, showing some variation based on the species and experimental conditions. For instance, in vitro studies have shown this compound to be approximately 0.03 times as active as prostacyclin in human, dog, or rabbit plasma. In ex vivo studies in dogs and rabbits, it was found to be about 0.1 times as active as prostacyclin. Another study reported this compound to be 10-fold less effective than prostacyclin in inhibiting tumor cell-induced platelet aggregation.
Vasodilation
Similar to prostacyclin, this compound induces vasodilation, which results in a reduction of systemic arterial blood pressure. This effect is mediated by the relaxation of vascular smooth muscle cells, a direct consequence of the cAMP-PKA signaling pathway.
Quantitative Potency Data
The potency of this compound and its analogs is typically quantified using metrics such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant). While specific, direct binding affinity data (Ki) for this compound is not widely reported, the high affinity of structurally similar analogs provides a strong indication of its potent interaction with the IP receptor.
| Compound | Parameter | Value | Species/System | Notes | Reference |
| This compound | Relative Potency vs. PGI2 (in vitro) | 0.03x | Human, Dog, Rabbit Plasma (ADP/Collagen induced) | Chemically stable analog of prostacyclin. | |
| This compound | Relative Potency vs. PGI2 (ex vivo) | 0.1x | Dog, Rabbit | Platelet aggregation inhibition. | |
| This compound | Relative Potency vs. PGI2 | 10-fold less effective | Rat Platelets (Tumor cell-induced) | Longer duration of inhibition compared to PGI2. | |
| This compound Derivative | IC50 | 3.0 nM | Rat Platelets (ADP-induced) | A novel, metabolically stable 3-oxa-analogue. | |
| Iloprost | Ki | 3.9 nM | Human IP Receptor | A widely studied, stable prostacyclin analog. | |
| Treprostinil | Ki | 32 nM | Human IP Receptor | A stable prostacyclin analog. | |
| Epoprostenol (PGI2) | IC50 | ~3 x 10⁻⁹ M | Human Platelets (ADP-induced) | Potent but chemically unstable. |
Table 1: Comparative Potency of this compound and Other Prostacyclin Analogs.
Experimental Protocols
This section provides generalized methodologies for key experiments used to characterize the biological activity and potency of this compound.
Radioligand Competition Binding Assay
This assay determines the receptor binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Methodology:
-
Materials and Reagents: Cell membranes from a cell line expressing the human IP receptor (e.g., HEK293, CHO), a suitable radioligand (e.g., [³H]-Iloprost), the test compound (this compound), and assay buffer are required.
-
Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and serially diluted concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess non-labeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: After drying the filters, add a scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.
References
Carbacyclin: A Stable Prostacyclin (PGI2) Mimetic for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Prostacyclin (PGI2) is a potent endogenous eicosanoid with critical roles in regulating vascular tone, platelet aggregation, and inflammation. However, its inherent chemical instability severely limits its utility in research and clinical applications. Carbacyclin, a chemically stable synthetic analog of PGI2, overcomes this limitation while retaining the potent biological activities of its natural counterpart. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative biological data, detailed experimental protocols, and key signaling pathways. It is intended to serve as a core resource for researchers leveraging this compound as a stable PGI2 mimetic in their investigations.
Introduction
Prostacyclin (PGI2) is a metabolite of arachidonic acid that plays a crucial physiological role as a potent vasodilator and inhibitor of platelet aggregation.[1] Its therapeutic potential in cardiovascular diseases, such as pulmonary arterial hypertension and thrombotic disorders, is well-recognized. However, the clinical and research applications of PGI2 are hampered by its rapid hydrolysis at physiological pH, with a half-life of only a few minutes.
This compound, a synthetic carbocyclic analog of PGI2, was developed to address this stability issue. By replacing the oxygen atom in the furan ring with a methylene group, this compound exhibits significantly enhanced chemical stability, making it a reliable and robust tool for in vitro and in vivo studies.[2] This guide details the properties and applications of this compound, providing researchers with the necessary information to effectively utilize this stable PGI2 mimetic.
Chemical Properties
This compound, also known as carbaprostacyclin, is structurally similar to PGI2, with the key difference being the substitution that confers its stability.
| Property | Value |
| IUPAC Name | (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |
| Molecular Formula | C21H34O4 |
| Molecular Weight | 350.49 g/mol |
| CAS Number | 69552-46-1 |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action
This compound exerts its biological effects primarily through two distinct signaling pathways: the canonical IP receptor-dependent pathway and a non-canonical pathway involving the peroxisome proliferator-activated receptor delta (PPARδ).
Canonical IP Receptor-Dependent Pathway
The primary and most well-characterized mechanism of action for this compound is its agonism of the prostacyclin receptor, also known as the IP receptor.[3] The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation by this compound, stimulates the Gs alpha subunit. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in vasodilation and potent inhibition of platelet aggregation.[4]
Non-Canonical PPARδ-Dependent Pathway
Emerging evidence indicates that this compound can also signal through a pathway independent of the IP receptor, by activating the peroxisome proliferator-activated receptor delta (PPARδ).[5] PPARδ is a nuclear receptor that functions as a ligand-activated transcription factor. Upon activation by this compound, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This pathway has been shown to be involved in the regulation of cellular metabolism, such as the upregulation of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation, in cardiomyocytes.
Quantitative Biological Data
The potency and efficacy of this compound have been characterized in various in vitro and in vivo systems. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Assay | Agonist/Inhibitor | Value | Reference |
| IC50 (Platelet Aggregation) | Human | ADP-induced Platelet Aggregation | ADP | ~33.3 nM (estimated) | |
| Human | Collagen-induced Platelet Aggregation | Collagen | ~33.3 nM (estimated) | ||
| Rat | Tumor Cell-induced Platelet Aggregation | Walker 256 Carcinosarcoma Cells | 10-fold less effective than PGI2 | ||
| EC50 (cAMP Accumulation) | Human | cAMP Accumulation in Platelets | - | ~10-100 nM (estimated) | |
| Relative Potency to PGI2 | Human, Dog, Rabbit | In vitro Platelet Aggregation | ADP, Collagen | 0.03 | |
| Rabbit, Dog | Ex vivo Platelet Aggregation | - | 0.1 |
Note: The IC50 values for this compound are estimated based on the reported relative potency to PGI2, which has an approximate IC50 of 1 nM for ADP and collagen-induced platelet aggregation.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflows
Caption: Key in vitro experimental workflows.
Detailed Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation.
Materials:
-
This compound
-
Platelet agonist (e.g., ADP, collagen)
-
Human whole blood
-
3.2% Sodium citrate anticoagulant
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15-20 minutes. PPP is used as a reference for 100% aggregation.
-
-
Aggregation Assay:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Pre-warm PRP aliquots to 37°C.
-
Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.
-
Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for 2-5 minutes at 37°C with stirring.
-
Set the aggregometer baseline to 0% with PRP and 100% with PPP.
-
Initiate aggregation by adding a platelet agonist (e.g., ADP to a final concentration of 5-20 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Adenylyl Cyclase Activation Assay (cAMP Accumulation)
This protocol measures the ability of this compound to stimulate intracellular cAMP production in a cell line expressing the IP receptor.
Materials:
-
This compound
-
Cell line expressing the human IP receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Incubate for 10-15 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP levels in the cell lysates according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP produced at each this compound concentration.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
In Vivo Ferric Chloride-Induced Thrombosis Model
This model is used to evaluate the antithrombotic effects of this compound in vivo.
Materials:
-
This compound
-
Rodents (e.g., mice or rats)
-
Anesthetic
-
Ferric chloride (FeCl3) solution
-
Doppler flow probe
Methodology:
-
Surgical Preparation:
-
Anesthetize the animal and surgically expose the carotid artery.
-
Place a Doppler flow probe around the artery to measure baseline blood flow.
-
-
Thrombus Induction:
-
Apply a piece of filter paper saturated with FeCl3 solution (e.g., 10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce oxidative injury and thrombus formation.
-
-
Treatment and Monitoring:
-
Administer this compound or vehicle control (typically via intravenous injection) prior to the induction of thrombosis.
-
Continuously monitor blood flow using the Doppler probe. The primary endpoint is the time to vessel occlusion.
-
-
Data Analysis:
-
Compare the time to occlusion in the this compound-treated group to the vehicle control group to assess the antithrombotic efficacy.
-
Optionally, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.
-
Conclusion
This compound stands as a valuable and indispensable tool for researchers investigating the physiological and pathophysiological roles of the prostacyclin pathway. Its chemical stability overcomes the primary limitation of endogenous PGI2, enabling reproducible and reliable in vitro and in vivo experimentation. This guide provides a foundational resource for the effective application of this compound, from understanding its dual signaling mechanisms to implementing detailed experimental protocols. As research into cardiovascular and inflammatory diseases continues, the utility of stable PGI2 mimetics like this compound will undoubtedly remain central to the development of novel therapeutic strategies.
References
- 1. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 2. This compound--a potent stable prostacyclin analogue for the inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound induces carnitine palmitoyltransferase-1 in cardiomyocytes via peroxisome proliferator-activated receptor (PPAR) delta independent of the IP receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Receptor Binding Affinity and Selectivity of Carbacyclin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI₂), is a potent activator of the prostacyclin receptor (IP receptor).[1] As a member of the prostanoid family of signaling molecules, this compound mimics the physiological effects of endogenous PGI₂, most notably vasodilation and the inhibition of platelet aggregation.[1] These properties have made it a valuable tool in cardiovascular research and a subject of interest in the development of therapeutic agents for conditions such as pulmonary arterial hypertension.[2] Understanding the precise interactions of this compound with its primary receptor target, as well as its broader selectivity profile across the family of prostanoid receptors, is critical for its effective application in research and drug development. This guide provides a comprehensive overview of the receptor binding affinity and selectivity of this compound, detailed experimental protocols for its characterization, and a description of its primary signaling pathway.
Receptor Binding Affinity and Selectivity
This compound's primary pharmacological action is mediated through its high-affinity binding to and activation of the IP receptor, a G-protein coupled receptor (GPCR).[1] While extensively recognized for its potency at the IP receptor, a complete quantitative profile of this compound's binding affinities across all prostanoid receptor subtypes (EP, DP, FP, and TP) is not extensively detailed in publicly available literature. However, existing data and qualitative descriptions consistently point towards its high selectivity for the IP receptor.
Quantitative Binding and Potency Data
The available quantitative data for this compound's interaction with the IP receptor is primarily in the form of functional potency (EC₅₀), which is a measure of the concentration required to elicit a half-maximal response. In Chinese Hamster Ovary (CHO) cells expressing the mouse IP receptor, this compound stimulates adenylyl cyclase activity with an EC₅₀ of 25 nM.[3] For comparative context, the binding affinities and potencies of other well-characterized prostacyclin analogs are provided in the table below. A lower Kᵢ or EC₅₀ value indicates a higher binding affinity or potency, respectively.
| Compound | Receptor | Species | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Reference(s) |
| This compound | IP | Mouse | Functional (Adenylyl Cyclase) | - | 25 | **** |
| Iloprost | IP | Human | Radioligand Competition Binding | 3.9 | - | |
| Treprostinil | IP | Human | Radioligand Competition Binding | 32 | - | |
| Cicaprost | IP | Mouse | Functional (Adenylyl Cyclase) | - | 5 | |
| Prostaglandin E₁ | IP | Mouse | Functional (Adenylyl Cyclase) | - | 95 |
Table 1: Quantitative binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound and other prostacyclin analogs for the IP receptor.
Receptor Selectivity Profile
Qualitative statements in the literature suggest that while this compound is highly selective for the IP receptor, it may also exhibit some activity at other prostanoid receptors, particularly the EP₁ and EP₃ subtypes. One study reported that this compound, along with other IP ligands like iloprost, can bind to the mouse EP₃ receptor with a Kᵢ value comparable to its affinity for the IP receptor. This cross-reactivity is a known characteristic of several prostacyclin analogs. For a clearer understanding of prostanoid receptor selectivity, the detailed binding profiles of iloprost and treprostinil are presented below, as they have been more extensively characterized across the prostanoid receptor family.
| Compound | Receptor | Kᵢ (nM) | Reference(s) |
| Iloprost | IP | 3.9 | **** |
| EP₁ | 1.1 | ||
| EP₂ | Very Low Affinity | ||
| EP₃ | Low Affinity | ||
| EP₄ | Low Affinity | ||
| DP₁ | Very Low Affinity | ||
| FP | Low Affinity | ||
| TP | Very Low Affinity | ||
| Treprostinil | IP | 32 | **** |
| EP₁ | Low Affinity | ||
| EP₂ | 3.6 | ||
| EP₃ | Very Low Affinity | ||
| EP₄ | Low Affinity | ||
| DP₁ | 4.4 | ||
| FP | Very Low Affinity | ||
| TP | Very Low Affinity |
Table 2: Receptor selectivity profiles of Iloprost and Treprostinil across human prostanoid receptors, providing a comparative context for this compound's selectivity.
Experimental Protocols
The determination of a compound's receptor binding affinity and selectivity is fundamental to its pharmacological characterization. The most common method employed for this is the radioligand competition binding assay.
Radioligand Competition Binding Assay Protocol
This protocol provides a generalized procedure for determining the binding affinity of a test compound, such as this compound, for the IP receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line recombinantly expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity IP receptor ligand (e.g., [³H]-iloprost).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled IP receptor agonist (e.g., unlabeled iloprost).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well Filter Plates: With glass fiber filters.
-
Scintillation Cocktail and Scintillation Counter.
2. Assay Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or near its Kₔ value), and varying concentrations of the test compound (this compound).
-
Total Binding: In separate wells, combine the cell membranes and radioligand without the test compound.
-
Non-specific Binding: In another set of wells, combine the cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixtures through the filter plates to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and quantify the amount of radioactivity bound to the filters using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound's concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizations: Workflows and Pathways
References
- 1. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of prostaglandin EP1 and EP4 receptor signaling by carrier-mediated ligand reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Carbacyclin: A Technical Guide to its In Vitro Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vitro pharmacological profile of Carbacyclin, a chemically stable and potent synthetic analog of prostacyclin (PGI2). This compound's stability offers a significant advantage over the chemically labile PGI2, making it an invaluable tool for in vitro research, particularly in the fields of hemostasis, thrombosis, and cardiovascular pharmacology.[1] This document details its mechanism of action, quantitative pharmacological data, and explicit experimental protocols for key in vitro assays.
Core Pharmacological Properties
This compound is a powerful inhibitor of platelet aggregation, mimicking the primary biological activities of prostacyclin.[2] Its anti-platelet effects are dose-dependent and have been demonstrated against various agonists, including adenosine diphosphate (ADP) and collagen.[2] Beyond its anti-aggregatory effects, this compound also induces vasodilation by acting on vascular smooth muscle cells.[2]
The primary mechanism of action for this compound involves its binding to and activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) located on the surface of platelets.[1] This interaction initiates a signaling cascade that is central to its physiological actions. Upon binding, the IP receptor stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which through the phosphorylation of various downstream targets, leads to the inhibition of platelet aggregation and the relaxation of vascular smooth muscle.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the biological activity of this compound sodium salt.
Table 1: Receptor Binding Affinity
| Parameter | Value | Species/Cell Line | Notes |
| pKi | ~8.7 | Human | Determined in a competitive binding assay. |
Table 2: Inhibition of Platelet Aggregation
| Inducing Agent | Species | Relative Potency to PGI2 | Estimated IC50 of this compound (nM) |
| ADP | Human | 0.03 | ~33.3 |
| Collagen | Human | 0.03 | ~33.3 |
| ADP | Guinea Pig Plasma | ~0.29 (1/3.5) | Not Specified |
| ADP | Human Plasma | ~0.067 (1/15) | Not Specified |
| Tumor Cells | Rat | 0.1 | Not Specified |
Note: The IC50 values for this compound against ADP and collagen-induced aggregation in humans are estimated based on a reported relative potency of 0.03 times that of prostacyclin, with the IC50 of prostacyclin being approximately 1 nM.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and protocols discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
In Vitro Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)
This protocol outlines a standard method for assessing the inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).
1. Materials and Reagents:
-
This compound sodium salt
-
Platelet aggregation agonist (e.g., Adenosine diphosphate (ADP), Collagen)
-
Human whole blood (collected in 3.2% sodium citrate)
-
Phosphate-buffered saline (PBS)
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
3. Assay Procedure:
-
Calibrate the aggregometer with PRP (representing 0% aggregation) and PPP (representing 100% aggregation).
-
Pipette a defined volume of PRP into the aggregometer cuvettes and allow it to equilibrate to 37°C.
-
Add a specific concentration of this compound sodium salt or a vehicle control to the PRP and incubate for a defined period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a standard concentration of the agonist (e.g., ADP).
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
4. Data Analysis:
-
The percentage of inhibition is calculated by comparing the aggregation in the presence of this compound to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits platelet aggregation by 50%.
Adenylyl Cyclase Activation Assay
This assay confirms this compound's mechanism of action by measuring its ability to stimulate adenylyl cyclase in platelet membranes.
1. Materials and Reagents:
-
Platelet-Rich Plasma (PRP)
-
This compound sodium salt
-
ATP
-
GTP and GDP (for assessing modulatory effects)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA)
2. Preparation of Platelet Membranes:
-
Isolate platelet membranes from PRP through centrifugation and lysis.
3. Incubation:
-
Incubate the platelet membranes with varying concentrations of this compound in the presence of ATP and cofactors.
-
Incubate for a specific time at 37°C.
4. cAMP Quantification:
-
Stop the reaction by adding a cell lysis buffer.
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where free cAMP in the sample competes with a labeled cAMP for binding to a limited number of antibody sites.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of cAMP in each sample based on a standard curve.
References
Investigating Platelet Function with Carbacyclin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI2), is a valuable tool for investigating the intricate mechanisms of platelet function and for the development of novel anti-thrombotic therapies.[1][2] Unlike the labile native prostacyclin, this compound's stability provides a significant experimental advantage, allowing for consistent and reproducible results in in vitro and ex vivo studies of platelet inhibition. This technical guide provides a comprehensive overview of the use of this compound to study platelet function, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Mechanism of Action: The Prostacyclin Signaling Pathway
This compound exerts its potent anti-platelet effects by acting as an agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) on the platelet surface.[1] Binding of this compound to the IP receptor initiates a signaling cascade that ultimately inhibits platelet activation and aggregation.
The key steps in this pathway are as follows:
-
IP Receptor Activation: this compound binds to the IP receptor.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein alpha subunit (Gαs).[1]
-
Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme embedded in the platelet membrane.[1]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Substrate Phosphorylation and Inhibition of Platelet Function: PKA then phosphorylates a variety of downstream protein substrates, leading to a decrease in intracellular calcium levels and the inhibition of key processes in platelet activation, such as granule release, shape change, and aggregation.
Quantitative Data on Anti-Platelet Aggregation Activity
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit platelet aggregation by 50%. While specific IC50 values can vary depending on the experimental conditions (e.g., species, platelet agonist used), studies have established the relative potency of this compound compared to prostacyclin.
| Parameter | Agonist | Species | Value | Reference |
| Relative Potency to Prostacyclin (in vitro) | ADP, Collagen | Human, Dog, Rabbit | 0.03x | |
| Relative Potency to Prostacyclin (ex vivo) | Not Specified | Rabbit, Dog | 0.1x | |
| Relative Potency to Prostacyclin | Tumor Cell-Induced | Rat | ~0.1x | |
| Estimated IC50 | ADP | Human | ~33.3 nM | |
| Estimated IC50 | Collagen | Human | ~33.3 nM |
Note: The estimated IC50 values are based on the reported relative potency of this compound being 0.03 times that of prostacyclin, with the IC50 of prostacyclin being approximately 1 nM against ADP and collagen-induced aggregation.
Experimental Protocols
In Vitro Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
1. Materials and Reagents:
-
This compound sodium salt
-
Platelet aggregation agonist (e.g., Adenosine diphosphate (ADP), collagen)
-
Human whole blood from healthy, consenting donors who have not taken anti-platelet medications for at least two weeks.
-
3.2% Sodium Citrate (anticoagulant)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes and stir bars
-
Pipettes and general laboratory consumables
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.
3. Experimental Procedure:
-
Set up the aggregometer according to the manufacturer's instructions, with the temperature at 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pre-warm PRP samples to 37°C for 5-10 minutes.
-
To a cuvette containing a stir bar, add a defined volume of PRP.
-
Add a small volume of this compound solution (at various concentrations) or vehicle control to the PRP and incubate for 1-2 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a predetermined concentration of the agonist (e.g., 5 µM ADP or 2 µg/mL collagen).
-
Record the change in light transmission for at least 5 minutes. The maximum change in light transmission represents the percentage of aggregation.
4. Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = (1 - (Maximal Aggregation with this compound / Maximal Aggregation with Vehicle)) * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
Conclusion
This compound is a potent and stable inhibitor of platelet aggregation, making it an indispensable tool for researchers in hemostasis, thrombosis, and cardiovascular pharmacology. Its well-defined mechanism of action through the prostacyclin signaling pathway allows for targeted investigations into the molecular underpinnings of platelet function. The detailed protocols and data presented in this guide provide a solid foundation for utilizing this compound to advance our understanding of platelet biology and to facilitate the development of next-generation anti-platelet therapeutics.
References
Methodological & Application
Application Notes and Protocols: In Vitro Platelet Aggregation Assay Using Carbacyclin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbacyclin, a chemically stable and potent synthetic analog of prostacyclin (PGI2), serves as a powerful inhibitor of platelet aggregation.[1][2] Its stability provides a significant advantage over the chemically labile PGI2, making it an invaluable tool for in vitro research into platelet function and the development of anti-thrombotic therapies.[1] This document provides a comprehensive guide to utilizing this compound in in vitro platelet aggregation assays, specifically using the gold-standard Light Transmission Aggregometry (LTA) method.[3] Included are detailed protocols, quantitative data on its inhibitory activity, and diagrams illustrating its mechanism of action and the experimental workflow.
Mechanism of Action
This compound exerts its anti-platelet effects by binding to the prostacyclin (IP) receptor on the platelet surface. The IP receptor is a G-protein coupled receptor that, upon activation, stimulates the Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, which leads to a decrease in intracellular calcium concentrations. This cascade effectively counteracts pro-aggregatory signals, inhibiting key platelet activation processes such as granule release, shape change, and ultimately, aggregation.[1]
References
Application Notes and Protocols for cAMP Accumulation Assay using Carbacyclin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger crucial for regulating a vast array of cellular processes.[1] G-protein coupled receptors (GPCRs) that couple to the stimulatory G-protein (Gs) or the inhibitory G-protein (Gi) modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis.[2][3] Consequently, measuring intracellular cAMP levels is a fundamental method for studying GPCR function and for screening potential therapeutic compounds.[3]
Carbacyclin sodium salt is a chemically stable and potent synthetic analog of prostacyclin (PGI2).[1] Unlike the endogenous PGI2, which is highly unstable, this compound's stability makes it an invaluable tool for in vitro and in vivo research. It acts as a selective agonist for the prostacyclin receptor (IP receptor), a Gs-coupled GPCR. This activation robustly stimulates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels, making this compound an excellent positive control for cAMP accumulation assays.
Mechanism of Action
This compound mimics the biological effects of PGI2 by binding to the IP receptor located on the cell surface. This binding event induces a conformational change in the receptor, facilitating its coupling to the heterotrimeric Gs protein. Upon activation, the Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP. The activated Gαs subunit then directly binds to and stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP into cAMP. The resulting elevation in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates numerous target proteins to elicit a cellular response.
Figure 1: this compound Signaling Pathway.
Data Presentation
The following table summarizes the quantitative biological activity of this compound sodium salt in relation to cAMP accumulation. EC50 values can vary depending on the cell type and assay conditions.
| Compound | Assay | Species/Cell Line | Parameter | Value | Reference |
| This compound | Adenylate Cyclase Activation | Human CHO-K1 cells expressing human IP receptor | EC50 | ~26 nM | |
| This compound | cAMP Accumulation | Cultured vascular smooth muscle cells or platelets | EC50 | Varies (nM range) |
Experimental Protocols
This section provides a detailed methodology for a cell-based cAMP accumulation assay using this compound as a positive control. The protocol is generalized for a 96-well plate format and can be adapted for various detection technologies (e.g., HTRF, AlphaScreen, ELISA).
Protocol: Measurement of cAMP Accumulation in Cultured Cells
1. Materials and Reagents
-
Cultured cells expressing the IP receptor (e.g., CHO-K1 cells overexpressing the human IP receptor, or certain vascular smooth muscle cells).
-
Cell Culture Medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound sodium salt.
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
-
Phosphate-Buffered Saline (PBS).
-
Assay Buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA).
-
Commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA, or luminescence-based kits).
-
White, opaque 96-well or 384-well microplates.
-
Multichannel pipette and sterile tips.
-
Plate reader compatible with the chosen assay kit.
2. Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent like DMSO or ethanol. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
IBMX Stock Solution: Prepare a 100 mM stock solution of IBMX in DMSO.
-
Assay Buffer with PDE Inhibitor: On the day of the experiment, prepare fresh assay buffer containing a final concentration of 0.5 mM IBMX to prevent the degradation of cAMP.
-
This compound Serial Dilutions: Prepare serial dilutions of this compound in the assay buffer containing IBMX to generate a dose-response curve. A typical concentration range might be from 1 pM to 10 µM.
3. Experimental Workflow
Figure 2: Experimental Workflow for cAMP Assay.
4. Step-by-Step Assay Procedure
-
Cell Seeding: Seed the cells into a white, opaque 96-well plate at a pre-determined optimal density and allow them to attach and grow overnight in a 37°C, 5% CO2 incubator.
-
Cell Washing: The next day, gently aspirate the culture medium. Wash the cells once with 100 µL of pre-warmed PBS or serum-free medium.
-
Pre-incubation: Aspirate the wash buffer and add 50 µL of assay buffer containing the PDE inhibitor (e.g., 0.5 mM IBMX). Incubate the plate for 30 minutes at 37°C to inhibit phosphodiesterase activity.
-
Compound Addition: Add 50 µL of the this compound serial dilutions to the respective wells. For control wells (basal cAMP level), add 50 µL of assay buffer with IBMX.
-
Incubation: Incubate the plate for the recommended time (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP. This step is often combined with the addition of detection reagents in homogeneous assay formats.
-
cAMP Measurement: Perform the cAMP detection assay as per the kit's protocol. This typically involves competitive binding between the cellular cAMP and a labeled cAMP conjugate for a specific antibody.
-
Signal Detection: Read the plate using a microplate reader set to the appropriate detection mode (e.g., fluorescence, luminescence, absorbance).
5. Data Analysis
-
Standard Curve: Generate a standard curve using the cAMP standards provided in the assay kit.
-
Calculate cAMP Concentration: Convert the raw signal from each well into cAMP concentrations (e.g., nM or fmol/well) by interpolating from the standard curve.
-
Dose-Response Curve: Plot the calculated cAMP concentration against the logarithm of the this compound concentration.
-
EC50 Determination: Use a non-linear regression model (e.g., four-parameter logistic fit) to analyze the dose-response curve and determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Figure 3: Logical Flow of this compound Action.
Troubleshooting
-
Low Signal or Small Assay Window:
-
Optimize cell number per well.
-
Ensure the PDE inhibitor (IBMX) is active and used at an appropriate concentration.
-
Verify cell health and receptor expression levels.
-
-
High Variability:
-
Ensure accurate and consistent pipetting.
-
Check for uniform cell seeding and a healthy monolayer.
-
Ensure proper mixing of reagents.
-
-
Unexpected EC50 Values:
-
Verify the concentration of the this compound stock solution.
-
Check for errors in the serial dilution preparation.
-
Ensure the incubation times and temperatures were consistent.
-
References
Application Notes and Protocols: Carbacyclin Competitive Radioligand Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin, a stable synthetic analog of prostacyclin (PGI2), is a potent agonist of the prostacyclin receptor (IP receptor). The IP receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1] Activation of the IP receptor primarily initiates a signaling cascade through the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3][4] This pathway is a key therapeutic target for conditions such as pulmonary arterial hypertension.[5]
This document provides detailed application notes and protocols for a competitive radioligand receptor binding assay using this compound. This assay is a fundamental tool for characterizing the binding affinity of unlabeled test compounds for the IP receptor. In this assay format, the unlabeled compound (e.g., this compound or other investigational drugs) competes with a radiolabeled ligand (e.g., [³H]-iloprost) for binding to the IP receptor. The displacement of the radioligand is measured, allowing for the determination of the inhibitory constant (Ki) of the test compound, a critical parameter in drug discovery and development.
Data Presentation: Ligand Binding Affinities for the Prostacyclin (IP) Receptor
The following table summarizes the binding affinities of this compound and other common prostacyclin analogs for the IP receptor. This data is essential for comparative analysis and for designing competitive binding experiments.
| Compound | Receptor | Species | Assay Type | Ki (nM) | Reference |
| This compound | IP | Mouse | [³H]-Iloprost Competition | 110 | |
| Iloprost | IP | Human | Radioligand Competition Binding | 3.9 | |
| Treprostinil | IP | Human | Radioligand Competition Binding | 32 |
Note: A lower Ki value indicates a higher binding affinity.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and the experimental procedure, the following diagrams are provided.
Caption: Prostacyclin (IP) Receptor Gs-Coupled Signaling Pathway.
Caption: Experimental Workflow for the Competitive Radioligand Binding Assay.
Experimental Protocols
This section provides a detailed methodology for performing a competitive radioligand binding assay to determine the affinity of this compound for the prostacyclin (IP) receptor using [³H]-iloprost as the radioligand.
Materials and Reagents
| Material/Reagent | Recommended Specifications |
| Biological Material | Membrane preparations from a cell line recombinantly expressing the human or mouse prostacyclin (IP) receptor (e.g., HEK293, CHO cells), or from relevant tissues (e.g., human platelets). |
| Radioligand | [³H]-Iloprost with a high specific activity (e.g., >20 Ci/mmol). |
| Test Compound | This compound sodium salt. |
| Reference Compound | Unlabeled Iloprost. |
| Non-specific Binding Control | A high concentration of unlabeled iloprost (e.g., 10 µM). |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. |
| Wash Buffer | Ice-cold Assay Buffer. |
| Filtration Apparatus | Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding, and a vacuum manifold/cell harvester. |
| Scintillation Cocktail | High-efficiency liquid scintillation cocktail suitable for aqueous samples. |
| General Lab Equipment | 96-well plates, multichannel pipettes, refrigerated centrifuge, protein assay kit (e.g., BCA assay). |
Membrane Preparation
-
Cell Culture and Harvesting : Culture cells expressing the IP receptor to a sufficient density. Harvest the cells by gentle scraping or centrifugation.
-
Lysis : Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors). Homogenize the cells using a Polytron homogenizer.
-
Centrifugation : Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large cellular debris.
-
Membrane Pelleting : Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Washing : Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.
-
Final Preparation and Storage : Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration using a standard protein assay. Aliquot the membrane preparation and store at -80°C until use.
Assay Procedure (96-well plate format)
This protocol is for a final assay volume of 250 µL per well. All measurements should be performed in triplicate.
-
Prepare the Assay Plate :
-
Total Binding Wells : Add 50 µL of assay buffer.
-
Non-specific Binding (NSB) Wells : Add 50 µL of a high concentration of unlabeled iloprost (10 µM final concentration).
-
Test Compound (this compound) Wells : Add 50 µL of this compound at various concentrations (e.g., a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Add Radioligand : To all wells, add 50 µL of [³H]-iloprost solution. The final concentration of the radioligand should be approximately equal to its dissociation constant (Kd) for the IP receptor to ensure optimal binding conditions.
-
Initiate the Reaction : Add 150 µL of the prepared membrane suspension (containing 5-20 µg of protein for cell membranes) to all wells.
-
Incubation : Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Termination and Filtration :
-
Pre-soak the glass fiber filter mat in 0.3% PEI.
-
Terminate the binding reaction by rapidly filtering the contents of the plate through the filter mat using a cell harvester under vacuum.
-
Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification :
-
Dry the filter mat completely (e.g., for 30 minutes at 50°C).
-
Place the filter mat in a scintillation vial or a sample bag with an appropriate volume of scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding : For each concentration of the test compound, subtract the counts per minute (CPM) of the non-specific binding wells from the total binding wells to determine the specific binding.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Determine IC50 : Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki : Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([³H]-iloprost) used in the assay.
-
Kd is the dissociation constant of the radioligand for the IP receptor.
-
-
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-specific Binding | - Radioligand concentration is too high.- Insufficient washing.- Hydrophobic interactions of the radioligand with the filter. | - Use a radioligand concentration at or below the Kd.- Increase the number of washes with ice-cold wash buffer.- Ensure filters are adequately pre-soaked in PEI. Add bovine serum albumin (BSA) to the wash buffer. |
| Low Specific Binding Signal | - Low receptor density in the membrane preparation.- Insufficient incubation time.- Degraded radioligand or test compound. | - Use a membrane preparation with higher receptor expression.- Optimize the incubation time to ensure equilibrium is reached.- Use fresh, high-quality reagents. |
| Poor Reproducibility | - Inconsistent pipetting.- Incomplete mixing of reagents.- Temperature fluctuations during incubation. | - Use calibrated pipettes and ensure proper technique.- Gently agitate the plate during incubation.- Maintain a constant and uniform incubation temperature. |
| No Competition by Test Compound | - The test compound has a very low affinity for the receptor.- Incorrect concentration of the test compound. | - Test a wider and higher concentration range of the compound.- Verify the concentration and stability of the test compound stock solution. |
References
Application Notes and Protocols for Vasodilation Studies with Carbacyclin in Isolated Arteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin, a stable analog of prostacyclin (PGI2), is a potent vasodilator with significant utility in cardiovascular research. Its mechanism of action, primarily involving the activation of the prostacyclin (IP) receptor and subsequent downstream signaling, makes it a valuable tool for investigating vascular reactivity and the therapeutic potential of prostanoids. These application notes provide a detailed protocol for studying the vasodilatory effects of this compound in isolated arteries using wire myography, a standard ex vivo technique. The information presented herein is intended to guide researchers in obtaining reliable and reproducible data on the pharmacological properties of this compound and other vasoactive compounds.
Data Presentation: Vasodilatory Potency of Prostacyclin Analogs
The following table summarizes the vasodilatory potency of this compound and other prostacyclin analogs in various isolated artery preparations. This data is crucial for comparative analysis and for selecting appropriate concentration ranges for experimental studies.
| Compound | Artery Type | Species | Pre-constricting Agent | EC50 / pD2 | Maximal Relaxation (Emax) | Reference |
| This compound | Mesenteric Artery | Rabbit | - | Potency > PGE1 | - | [1] |
| This compound | Aorta | Rabbit | - | Potency > PGE1 | - | [1] |
| Isothis compound | Mesenteric Artery | Monkey | 5-Hydroxytryptamine (1 µM) | pEC50: 7.6 ± 0.3 | > Cerebral Artery | |
| Isothis compound | Cerebral Artery | Monkey | 5-Hydroxytryptamine (1 µM) | pEC50: 6.4 ± 0.3 | - | |
| Prostacyclin (PGI2) | Pulmonary Artery | Human | Potassium (35 or 127 mM) | Relaxation at < 10⁻⁶ M | - |
Note: EC50 is the concentration of an agonist that gives 50% of the maximal response, while pD2 is the negative logarithm of the EC50. A higher pD2 value indicates greater potency.
Experimental Protocols
This section outlines a detailed protocol for assessing the vasodilatory effects of this compound on isolated arterial rings using a wire myograph system.
Materials and Reagents
-
Animals: Male Wistar rats (250-300g) are commonly used. All animal procedures must be approved by the institutional animal care and use committee.
-
Instruments:
-
Wire myograph system (e.g., DMT, Radnoti, iWorx)
-
Force transducer and data acquisition system
-
Dissecting microscope
-
Surgical instruments (forceps, scissors)
-
Calipers
-
-
Solutions and Chemicals:
-
Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
High Potassium Chloride (KCl) Solution: KHS with an equimolar substitution of NaCl with KCl (e.g., 60-80 mM).
-
Phenylephrine (PE) or Norepinephrine (NE): For pre-contraction of arterial rings.
-
Acetylcholine (ACh): To assess endothelium integrity.
-
This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO or ethanol) and serially diluted.
-
Experimental Workflow
Detailed Protocol
-
Artery Isolation and Preparation:
-
Humanely euthanize the rat according to approved institutional protocols.
-
Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold KHS.
-
Under a dissecting microscope, meticulously remove any adhering connective and adipose tissue.
-
Cut the cleaned artery into rings of 2-3 mm in length.
-
-
Mounting the Arterial Rings:
-
Mount each arterial ring on the pins or wires of the wire myograph chamber, which is filled with KHS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the KHS every 15-20 minutes to remove metabolic waste products.
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings by adding a high KCl solution to verify the viability of the smooth muscle. A robust contraction indicates healthy tissue.
-
Wash the rings with KHS until they return to the baseline tension.
-
Induce a submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add acetylcholine (ACh, e.g., 10 µM). A relaxation of >80% indicates intact endothelium. The degree of relaxation can be used to categorize the endothelium as functional or damaged.
-
Wash the rings thoroughly with KHS and allow them to return to baseline.
-
-
Vasodilation Protocol:
-
Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine at 1 µM) to a stable plateau, typically around 80% of the maximal KCl-induced contraction.
-
Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the response to each concentration to stabilize before adding the next.
-
Record the isometric tension continuously using a data acquisition system.
-
Data Analysis
-
The relaxation response to each concentration of this compound is typically expressed as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the EC50 and Emax values from the concentration-response curve using a suitable nonlinear regression analysis (e.g., a sigmoidal dose-response curve).
Signaling Pathway of this compound-Induced Vasodilation
This compound exerts its vasodilatory effect through a well-defined signaling pathway in vascular smooth muscle cells. This pathway is initiated by the binding of this compound to the prostacyclin (IP) receptor, a G-protein coupled receptor.
The activation of the IP receptor by this compound leads to the stimulation of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase (MLCK). The net effect of these events is the relaxation of the vascular smooth muscle, resulting in vasodilation. Notably, this mechanism is independent of the vascular endothelium.
References
Application Notes and Protocols: Generating a Carbacyclin Dose-Response Curve in Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin, a stable synthetic analog of prostacyclin (PGI2), is a potent vasodilator that plays a crucial role in the regulation of smooth muscle tone.[1][2] Its mechanism of action is primarily mediated through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1][2] This activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), ultimately resulting in smooth muscle relaxation.[1] Understanding the dose-response relationship of this compound in smooth muscle cells is essential for cardiovascular research, drug discovery, and the development of therapeutics for conditions such as pulmonary hypertension.
These application notes provide a detailed protocol for generating a this compound dose-response curve in cultured smooth muscle cells, including methods for assessing smooth muscle cell relaxation and quantifying intracellular cAMP levels.
Signaling Pathway of this compound in Smooth Muscle Cells
This compound exerts its effects by binding to the IP receptor on the surface of smooth muscle cells. This binding event activates the associated Gs alpha subunit (Gαs) of the G-protein, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates various downstream targets, most notably inhibiting myosin light chain kinase (MLCK). This inhibition reduces the phosphorylation of the myosin light chain, preventing its interaction with actin and resulting in smooth muscle relaxation.
Caption: this compound signaling pathway in smooth muscle cells.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Aortic Smooth Muscle Cells (HAoSMC) | Vendor A | XXXXX |
| Smooth Muscle Cell Growth Medium | Vendor A | XXXXX |
| Fetal Bovine Serum (FBS) | Vendor B | XXXXX |
| Penicillin-Streptomycin | Vendor B | XXXXX |
| Trypsin-EDTA | Vendor B | XXXXX |
| Phosphate-Buffered Saline (PBS) | Vendor B | XXXXX |
| This compound | Vendor C | XXXXX |
| Angiotensin II | Vendor C | XXXXX |
| DMSO (vehicle) | Vendor C | XXXXX |
| cAMP Assay Kit (e.g., AlphaScreen) | Vendor D | XXXXX |
| 96-well microplates (clear and white) | Vendor E | XXXXX |
Cell Culture
-
Culture Human Aortic Smooth Muscle Cells (HAoSMC) in Smooth Muscle Cell Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 70-90% confluency using Trypsin-EDTA. For experiments, use cells between passages 3 and 8.
Protocol for Generating a this compound Dose-Response Curve
This protocol outlines the steps to first induce contraction in smooth muscle cells and then measure the dose-dependent relaxation effect of this compound.
Caption: Experimental workflow for generating a dose-response curve.
Step-by-Step Procedure:
-
Cell Seeding: Seed HAoSMC in a clear-bottom 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell attachment and confluence.
-
Serum Starvation: Prior to the experiment, replace the growth medium with serum-free medium and incubate for 4-6 hours. This minimizes the influence of growth factors on the contractile state of the cells.
-
Induce Contraction: To establish a baseline of contraction, treat the cells with a contractile agonist. For example, add Angiotensin II to a final concentration of 100 nM and incubate for 15-20 minutes.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test is from 10⁻⁹ M to 10⁻⁵ M. Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Measure Relaxation: Quantify the extent of smooth muscle cell relaxation. This can be achieved through various methods:
-
Microscopy and Image Analysis: Capture images of the cells before and after treatment. Cell relaxation can be quantified by measuring changes in cell surface area or length.
-
Traction Force Microscopy (TFM): This technique measures the contractile forces exerted by cells on a flexible substrate. A decrease in traction force indicates relaxation.
-
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the agonist. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal relaxation response.
Protocol for cAMP Assay
This protocol is for the quantification of intracellular cAMP levels following this compound treatment.
-
Cell Seeding: Seed HAoSMC in a white, opaque 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24-48 hours.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
PDE Inhibitor (Optional but Recommended): To prevent the degradation of cAMP, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 100 µM IBMX, for 15-30 minutes.
-
This compound Treatment: Add varying concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) to the wells.
-
Incubation: Incubate for 30 minutes at 37°C to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration.
Data Presentation
Table 1: Dose-Dependent Relaxation of Smooth Muscle Cells by this compound
| This compound Concentration (M) | Log [this compound] | % Relaxation (Mean ± SEM) |
| Vehicle (0) | - | 0 ± 2.1 |
| 1.00E-09 | -9 | 12.5 ± 3.5 |
| 1.00E-08 | -8 | 35.8 ± 4.2 |
| 1.00E-07 | -7 | 78.2 ± 5.1 |
| 1.00E-06 | -6 | 95.6 ± 3.8 |
| 1.00E-05 | -5 | 98.1 ± 2.9 |
EC50: Approximately 3 x 10⁻⁸ M
Table 2: Intracellular cAMP Levels in Smooth Muscle Cells Following this compound Treatment
| This compound Concentration (M) | Log [this compound] | cAMP Concentration (fmol/well) (Mean ± SEM) |
| Vehicle (0) | - | 5.2 ± 0.8 |
| 1.00E-09 | -9 | 15.7 ± 2.1 |
| 1.00E-08 | -8 | 45.3 ± 5.6 |
| 1.00E-07 | -7 | 98.9 ± 8.3 |
| 1.00E-06 | -6 | 125.4 ± 10.1 |
| 1.00E-05 | -5 | 128.6 ± 9.7 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak response to this compound | Compound inactivity | Verify the integrity and proper storage of the this compound. Prepare a fresh stock solution. |
| Low receptor expression | Use cells at a lower passage number. Confirm IP receptor expression via Western blot or qPCR. | |
| Suboptimal assay conditions | Optimize incubation times. Ensure the assay buffer is free of interfering substances like serum. | |
| High background signal in cAMP assay | Endogenous cAMP production | Ensure adequate serum starvation. |
| Non-specific binding | Follow the assay kit's protocol for blocking steps. | |
| Irregular or non-sigmoidal dose-response curve | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Cell health issues | Ensure cells are healthy and not over-confluent. Perform a cell viability assay. | |
| Compound precipitation at high concentrations | Check the solubility of this compound in your assay medium. |
Conclusion
This application note provides a comprehensive framework for generating a reliable this compound dose-response curve in cultured smooth muscle cells. By following these detailed protocols, researchers can effectively characterize the potency and efficacy of this compound and other prostacyclin analogs, contributing to a deeper understanding of smooth muscle physiology and the development of novel therapeutics. The provided diagrams and tables serve as valuable tools for experimental planning and data interpretation.
References
Application Notes and Protocols for Carbacyclin Sodium Salt in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin sodium salt is a chemically stable and potent synthetic analog of prostacyclin (PGI2).[1] As a powerful vasodilator and a strong inhibitor of platelet aggregation, it is a valuable tool for in vitro and in vivo research in areas such as cardiovascular disease, thrombosis, and inflammation.[1][2] Unlike the endogenous PGI2, which is highly unstable, this compound offers enhanced stability, making it ideal for experimental settings.[3][4] Its biological effects are primarily mediated through the activation of the prostacyclin I receptor (IP receptor), a Gs protein-coupled receptor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Additionally, this compound can activate the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression.
This document provides detailed protocols for the preparation, storage, and application of this compound sodium salt solutions in cell culture experiments, along with an overview of its signaling pathways.
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (5Z)-5-[(3aS,4R,5R,6aS)-5- hydroxy-4-[(E,3S)-3- hydroxyoct-1- enyl]-3,3a,4,5,6,6a- hexahydro-1H-pentalen-2- ylidene]pentanoic acid | |
| Molecular Formula | C₂₁H₃₄O₄ | |
| Molecular Weight | 350.5 g/mol | |
| Molecular Weight (Sodium Salt) | ~372.48 g/mol | |
| CAS Number | 69552-46-1 | |
| Appearance | White to off-white solid |
Recommended Storage and Stability
| Condition | Recommendation | Source |
| Solid Form | Store at -20°C, protected from light and moisture. | |
| Stock Solution (in DMSO) | Aliquot and store at -20°C for short-term (up to 3 months) or -80°C for long-term (up to 12 months). Avoid repeated freeze-thaw cycles. | |
| Aqueous Solutions | Prepare fresh before use. Prone to hydrolysis, especially at acidic pH. More stable at a neutral to slightly alkaline pH (7.4-8.5). |
Recommended Concentrations for Cell Culture
| Parameter | Value | Source |
| General In Vitro Concentration Range | 0.02 µM - 80 µM | |
| Stock Solution Concentration | 1-10 mM in anhydrous DMSO | |
| Final DMSO Concentration in Culture | < 0.5% to avoid cytotoxicity |
Signaling Pathways
This compound primarily acts through the IP receptor to increase intracellular cAMP levels. It can also independently activate the PPARδ pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Sodium Salt Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound sodium salt in anhydrous Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound sodium salt powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, polypropylene or glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-weighing and Calculation:
-
Allow the vial of this compound sodium salt powder to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound sodium salt powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution using the following formula:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Note: The molecular weight of this compound sodium salt is approximately 372.48 g/mol .
-
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound sodium salt powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).
-
References
Application of Carbacyclin in In Vivo Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation.[1][2] Its stability provides a significant advantage over the metabolically labile PGI₂ for research purposes.[1] The biological effects of this compound are primarily mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The subsequent signaling cascade results in the relaxation of vascular smooth muscle and inhibition of platelet activation, making this compound a valuable tool in preclinical research of conditions like pulmonary arterial hypertension (PAH) and thrombotic disorders.
This document provides detailed application notes and protocols for the use of this compound in relevant in vivo animal models, focusing on established models of pulmonary hypertension and thrombosis.
Signaling Pathway of this compound
This compound mimics the action of prostacyclin by binding to the IP receptor, which is coupled to a Gs alpha subunit. This interaction activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to vasodilation and inhibition of platelet aggregation. In some contexts, the IP receptor may also couple to a Gq alpha subunit, activating the phospholipase C pathway.
Quantitative Data Summary
The following table summarizes quantitative data from in vivo and ex vivo studies involving this compound and other prostacyclin analogs. This allows for a comparative overview of potencies and effective concentrations in various experimental setups.
| Compound | Animal Model/System | Endpoint | Potency/Effective Concentration | Reference |
| This compound | Dog, Rabbit (in vitro) | Inhibition of ADP/collagen-induced platelet aggregation | 0.03 times as active as prostacyclin | |
| This compound | Dog, Rabbit (ex vivo) | Inhibition of platelet aggregation | 0.1 times as active as prostacyclin | |
| This compound | Guinea Pig Plasma (in vitro) | Inhibition of ADP-induced platelet aggregation | ~1/3.5 the potency of PGI₂ | |
| This compound | Human Plasma (in vitro) | Inhibition of ADP-induced platelet aggregation | ~1/15 the potency of PGI₂ | |
| This compound | Calf (in vivo) | Inhibition of ex vivo platelet response to ADP | Infusion inhibited response | |
| Prostacyclin | Pig (in vivo, hypoxic pulmonary hypertension) | Decrease in mean pulmonary arterial pressure | 2.5, 5, 10 ng/kg/min (aerosolized) |
Note: The specific experimental conditions and methodologies can influence the observed potencies. Direct comparison between different studies should be made with caution.
Experimental Protocols
Monocrotaline-Induced Pulmonary Hypertension in Rats
This model is widely used to study the pathophysiology of pulmonary arterial hypertension and to evaluate potential therapeutic agents.
Experimental Workflow:
Detailed Protocol:
-
Animal Selection: Male Sprague-Dawley or Wistar rats weighing 200-250 g are commonly used.
-
PAH Induction: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) at a dose of 60 mg/kg. Control animals should receive an equivalent volume of saline.
-
Treatment Administration:
-
Prophylactic: Begin administration of this compound at the time of MCT injection.
-
Therapeutic: Initiate this compound treatment after the establishment of PAH, typically 2-3 weeks post-MCT injection. The route of administration (e.g., continuous infusion via osmotic pumps, daily injections) and dosage should be determined based on preliminary dose-ranging studies.
-
-
Monitoring: Monitor the animals for clinical signs of PAH, such as weight loss, lethargy, and respiratory distress.
-
Endpoint Assessment (at a predetermined time point, e.g., 4 weeks post-MCT):
-
Hemodynamic Measurements: Anesthetize the animals and measure right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Right Ventricular Hypertrophy (RVH): Euthanize the animals, excise the heart, and weigh the right ventricle (RV) and the left ventricle plus septum (LV+S). Calculate the RV/(LV+S) ratio as an index of RVH.
-
Vascular Remodeling: Perfuse and fix the lungs for histological analysis of pulmonary artery muscularization and medial wall thickness.
-
Ferric Chloride-Induced Thrombosis Model in Rodents
This model is a widely used method to study arterial thrombosis in vivo and to evaluate the efficacy of antithrombotic agents.
Experimental Workflow:
Detailed Protocol:
-
Animal Selection: C57BL/6 mice or rats are commonly used for this model.
-
Anesthesia and Surgical Preparation: Anesthetize the animal and surgically expose the common carotid artery.
-
Baseline Blood Flow Measurement: Place a Doppler flow probe around the exposed artery to measure and record baseline blood flow.
-
Treatment Administration: Administer this compound or a vehicle control, typically via intravenous injection, prior to the induction of thrombosis.
-
Thrombus Induction: Apply a piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride (FeCl₃) solution (e.g., 10%) to the surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Monitoring and Endpoint: Continuously monitor blood flow using the Doppler probe. The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow.
-
Optional Thrombus Analysis: After the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.
Conclusion
The animal models and protocols described provide a solid framework for the preclinical evaluation of this compound and other prostacyclin analogs. The monocrotaline-induced PAH model is particularly useful for studying effects on pulmonary hemodynamics and vascular remodeling, while the ferric chloride-induced thrombosis model offers a reliable method for assessing antithrombotic efficacy. The selection of the appropriate model and endpoints will depend on the specific research questions being addressed in the development of novel therapies for pulmonary hypertension and thrombotic diseases.
References
Application Notes and Protocols: Utilizing Carbacyclin for the Study of G-protein Coupled Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI₂), serves as a potent tool for investigating G-protein coupled receptor (GPCR) signaling pathways.[1][2] Its primary mechanism of action involves the activation of the prostacyclin receptor, also known as the IP receptor, a member of the GPCR superfamily.[3][4] Upon binding, this compound predominantly stimulates the Gs alpha subunit of the associated G-protein. This activation triggers a cascade of intracellular events, beginning with the stimulation of adenylyl cyclase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels.[3] The elevation in intracellular cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, culminating in diverse physiological responses such as vasodilation and the potent inhibition of platelet aggregation.
Beyond the canonical Gs-cAMP-PKA pathway, evidence suggests that this compound's signaling can also involve IP receptor-independent mechanisms, including the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARδ. This multifaceted signaling capability makes this compound an invaluable pharmacological tool for dissecting the complexities of GPCR signaling in various physiological and pathological contexts. These application notes provide detailed protocols for key in vitro assays to characterize the effects of this compound on GPCR signaling pathways.
Data Presentation
The following tables summarize the quantitative data available for this compound and its effects on various biological parameters.
Table 1: Receptor Binding and Functional Potency of this compound
| Parameter | Receptor/Assay | Cell Type/Tissue | Value | Reference |
| pEC₅₀ | IP Receptor (cAMP accumulation) | CHO-K1 cells expressing human IP receptor | 10 ± 0.08 | |
| Potency Comparison | Adenylate Cyclase Activation | Human Platelet Membranes | Less potent than Prostacyclin (PGI₂) | |
| Relative Potency | Inhibition of Platelet Aggregation | Human, Dog, Rabbit Plasma | 0.03 times as active as Prostacyclin (PGI₂) | |
| Relative Potency | Elevation of Platelet cAMP | Human Platelets | 0.04 times as active as Prostacyclin (PGI₂) |
Table 2: Inhibitory Effects of this compound on Platelet Aggregation
| Agonist | Species | Parameter | Value | Reference |
| ADP | Rat | IC₅₀ (analogue FCE 22509) | 7.7 ng/mL | |
| Collagen | Not Specified | IC₅₀ | Data not readily available | |
| Tumor Cells (Walker 256) | Rat | Potency Comparison | 10-fold less effective than Prostacyclin |
Table 3: Vasodilatory Effects of this compound
| Tissue | Species | Parameter | Value | Reference |
| Rabbit Aorta | Rabbit | EC₅₀ | Data not readily available | |
| Rat Mesenteric Artery | Rat | EC₅₀ | Data not readily available |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for the IP Receptor
This protocol describes a method to determine the binding affinity of this compound for the IP receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from HEK293 or CHO cells recombinantly expressing the human IP receptor.
-
Radioligand (e.g., [³H]-Iloprost).
-
This compound sodium salt.
-
Unlabeled IP receptor agonist (e.g., Iloprost) for non-specific binding determination.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from IP receptor-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of cell membrane suspension (3-20 µg protein).
-
50 µL of varying concentrations of this compound (unlabeled competitor).
-
50 µL of radioligand (e.g., [³H]-Iloprost) at a concentration near its Kd.
-
For total binding wells, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding wells, add 50 µL of a high concentration of an unlabeled agonist (e.g., 10 µM Iloprost) instead of this compound.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters four times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate intracellular cAMP production in whole cells.
Materials:
-
HEK293 or CHO cells endogenously or recombinantly expressing the IP receptor.
-
This compound sodium salt.
-
Forskolin (positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and culture overnight.
-
Cell Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Add serial dilutions of this compound or forskolin to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen detection method as per the kit protocol.
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response.
Protocol 3: PKA Activity Assay
This protocol measures the activity of PKA in cell lysates following stimulation with this compound.
Materials:
-
This compound sodium salt.
-
Isolated human platelets or cultured cells expressing the IP receptor.
-
PKA kinase activity assay kit (e.g., colorimetric or radioactive).
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
ATP.
-
96-well microplate.
-
Plate reader or scintillation counter.
Procedure:
-
Cell Treatment and Lysis:
-
Prepare and treat cells with various concentrations of this compound as described in the cAMP accumulation assay (Protocol 2, step 2).
-
After incubation, lyse the cells with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
PKA Activity Assay:
-
Perform the PKA kinase activity assay according to the manufacturer's protocol. This typically involves:
-
Adding the cell lysate to wells of a microplate pre-coated with a PKA-specific substrate.
-
Initiating the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assays).
-
Incubating for an appropriate time at 30°C.
-
Stopping the reaction.
-
-
-
Detection:
-
For colorimetric assays, add detection antibodies and a substrate to generate a colorimetric signal, then read the absorbance.
-
For radioactive assays, spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the PKA activity for each sample, typically expressed as pmol of phosphate incorporated per minute per mg of protein.
-
Plot the PKA activity against the log concentration of this compound to generate a dose-response curve.
Protocol 4: Western Blot for Phospho-CREB
This protocol is for detecting the phosphorylation of the cAMP Response Element-Binding Protein (CREB), a downstream target of PKA.
Materials:
-
This compound sodium salt.
-
Cultured cells expressing the IP receptor.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for various times and concentrations. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-CREB antibody as a loading control.
Data Analysis:
-
Quantify the band intensities for phospho-CREB and total CREB.
-
Normalize the phospho-CREB signal to the total CREB signal.
-
Compare the normalized phospho-CREB levels across different treatment conditions.
Protocol 5: Platelet Aggregation Inhibition Assay
This protocol assesses the inhibitory effect of this compound on platelet aggregation induced by agonists like ADP or collagen.
Materials:
-
Freshly drawn human blood in sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound sodium salt.
-
Platelet agonist (e.g., ADP or collagen).
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation: Prepare PRP and PPP by differential centrifugation of whole blood.
-
Aggregation Assay:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette PRP into the aggregometer cuvettes and incubate at 37°C with stirring.
-
Add different concentrations of this compound or vehicle control to the PRP and incubate for 2-5 minutes.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC₅₀ value.
Protocol 6: PPAR Reporter Assay
This protocol is to investigate the effect of this compound on the transcriptional activity of PPARs.
Materials:
-
Cardiomyocytes or other suitable cells.
-
PPAR responsive element (PPRE)-luciferase reporter plasmid.
-
Transfection reagent.
-
This compound sodium salt.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24-48 hours, treat the cells with various concentrations of this compound.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in luciferase activity for this compound-treated cells relative to vehicle-treated cells.
-
Plot the fold change against the log concentration of this compound.
Mandatory Visualizations
Caption: this compound signaling pathways.
References
- 1. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Prostacyclin-sensitive adenylate cyclase in cultured myocytes: differences between rabbit aorta and mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostacyclin IP receptor up-regulates the early expression of C/EBPbeta and C/EBPdelta in preadipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Light Transmission Aggregometry (LTA) with Carbacyclin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Light Transmission Aggregometry (LTA) is widely regarded as the gold-standard method for assessing platelet function.[1][2][3] This technique measures the aggregation of platelets in platelet-rich plasma (PRP) in response to various agonists. Carbacyclin, a chemically stable analog of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation, making it a valuable tool in the research and development of anti-platelet therapies.[4][5] This document provides a detailed protocol for utilizing LTA to assess the in vitro efficacy of this compound in inhibiting platelet aggregation.
Principle of Light Transmission Aggregometry
LTA measures the change in light transmission through a suspension of stirred platelet-rich plasma (PRP) maintained at 37°C. Initially, the PRP is cloudy, and light transmission is low. When a platelet agonist (e.g., ADP, collagen) is added, it induces platelet activation and aggregation. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through to a photocell. This increase in light transmission is recorded over time. The instrument is calibrated using PRP (representing 0% aggregation) and platelet-poor plasma (PPP), which is clear and represents 100% aggregation. When an inhibitor like this compound is pre-incubated with the PRP, it will reduce the extent of agonist-induced aggregation, a response that can be quantified to determine the inhibitor's potency.
Mechanism of Action: this compound
This compound exerts its anti-aggregatory effect by acting as an agonist at the prostacyclin (IP) receptor on the platelet surface. This G-protein coupled receptor (GPCR) is linked to the Gs alpha subunit. Binding of this compound activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium mobilization, a critical step for platelet activation and aggregation. This cascade ultimately results in the potent inhibition of platelet aggregation.
Experimental Protocols
Materials and Reagents
| Equipment | Reagents and Consumables |
| Light Transmission Aggregometer | This compound Sodium Salt |
| Calibrated Pipettes | Platelet Agonist (e.g., ADP, Collagen) |
| Centrifuge (refrigerated) | 3.2% Sodium Citrate Anticoagulant Tubes |
| Water Bath or Dry Incubator (37°C) | Sterile, Pyrogen-free Deionized Water or Saline (0.9% NaCl) |
| Vortex Mixer | Aggregometer Cuvettes with Stir Bars |
| pH Meter | Pipette Tips |
| Sterile Microcentrifuge Tubes |
Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate). The donors should be free of medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least 10-14 days prior.
-
Sample Handling: Keep the blood at room temperature. Process all samples within 4 hours of collection.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature (20-22°C) with the brake off.
-
PRP Collection: Carefully aspirate the upper, straw-colored layer (PRP) using a plastic pipette, avoiding the buffy coat, and transfer it to a labeled plastic tube.
-
PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 15-20 minutes to pellet the remaining cells.
-
PPP Collection: Collect the supernatant (PPP) and place it in a separate labeled plastic tube.
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before use to allow platelets to recover from the stress of centrifugation.
Preparation of Reagent Solutions
| Reagent | Preparation Protocol |
| This compound Stock | 1. Allow this compound sodium salt powder to equilibrate to room temperature. 2. Aseptically weigh the required amount and reconstitute in sterile, pyrogen-free deionized water or saline to create a high-concentration stock solution (e.g., 1 mM). 3. Vortex until fully dissolved. 4. Prepare fresh serial dilutions (working solutions) in saline for the experiment. |
| Agonist (e.g., ADP) | 1. Prepare a stock solution of Adenosine Diphosphate (ADP) at a high concentration (e.g., 5 mM) in saline. Store in aliquots at -20°C. 2. On the day of the experiment, thaw an aliquot and dilute with saline to the final working concentration required to induce sub-maximal aggregation. |
Light Transmission Aggregometry (LTA) Inhibition Assay
The following workflow outlines the key steps for performing the LTA assay.
Detailed Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C as per the manufacturer's instructions.
-
Calibration:
-
Pipette PRP into a cuvette with a stir bar and place it in a sample channel. Set this as the 0% aggregation baseline.
-
Pipette PPP into another cuvette and place it in a reference channel. Set this as the 100% aggregation baseline.
-
-
Inhibition Assay:
-
For each condition, pipette a known volume of PRP (e.g., 200 µL) into a fresh cuvette containing a magnetic stir bar.
-
Add a small volume (e.g., 20 µL) of the this compound working solution or vehicle control (saline) to the PRP.
-
Incubate the mixture for a specified period (e.g., 2-5 minutes) at 37°C with constant stirring.
-
Initiate the recording of light transmission.
-
Add a small volume of the platelet agonist (e.g., ADP) to the cuvette to induce aggregation and continue recording for 5-10 minutes.
-
-
Repeat: Repeat step 3 for all concentrations of this compound being tested.
Data Presentation and Analysis
The output from the aggregometer is a series of aggregation curves. The primary endpoint is the maximum percentage of aggregation achieved within the recording time.
Data Calculation
-
Maximum Aggregation: Determine the maximum percentage of aggregation (% Agg) for the vehicle control and for each concentration of this compound.
-
Percentage Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula:
% Inhibition = [ 1 - (Max % Agg with this compound / Max % Agg with Vehicle) ] x 100
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in the maximal aggregation response.
-
Dose-Response Curve: Plot the percentage of inhibition on the Y-axis against the logarithm of the this compound concentration on the X-axis.
-
IC50 Calculation: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value from the generated curve.
Representative Data
The inhibitory potential of this compound and its analogs is quantified by the IC50 value. Lower IC50 values indicate higher potency. The following table summarizes representative data for this compound's potency relative to PGI2 and a this compound analog.
| Compound | Agonist | Platelet Source | Potency / IC50 (nM) | Reference |
| This compound | ADP | Human Platelet-Rich Plasma | ~15-fold less potent than PGI2 | |
| This compound | ADP / Collagen | Human Plasma | ~33-fold less potent than PGI2 (0.03x as active) | |
| This compound | Tumor Cells | Rat Platelets | ~10-fold less potent than Prostacyclin | |
| MM706 (this compound analog) | Not Specified | Washed Human Platelets | 77 |
Note: Specific IC50 values for this compound can vary depending on the agonist used, its concentration, and the specific experimental conditions. The provided data is based on relative potency reported in the literature.
Quality Control
Consistent and reliable LTA results depend on strict adherence to standardized procedures.
-
Instrument Verification: Regularly verify the performance of the light transmission aggregometer using commercially available control kits or established internal protocols.
-
Operator Proficiency: Ensure operators are thoroughly trained on the entire procedure, from sample handling to data analysis, to minimize variability.
-
Reagent Quality: Use high-quality reagents and ensure they are stored correctly and are within their expiration dates.
-
Reference Ranges: It is recommended that each laboratory establishes its own normal reference ranges for the maximal aggregation percentage for each agonist and concentration used.
References
- 1. plateletservices.com [plateletservices.com]
- 2. Light transmission aggregometry and ATP release for the diagnostic assessment of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Function Testing in High-risk Coronary Artery Disease Patients - An Update | USC Journal [uscjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound--a potent stable prostacyclin analogue for the inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Carbacyclin Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Carbacyclin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemically stable synthetic analog of prostacyclin (PGI2).[1][2] Its primary mechanism of action is as a potent agonist for the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR).[3][4] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to mediate physiological effects, most notably the inhibition of platelet aggregation and vasodilation.
Q2: Are there any alternative signaling pathways for this compound?
Yes, in addition to the canonical IP receptor-dependent pathway, this compound can also activate the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor. This activation is independent of the IP receptor signaling pathway and can influence the expression of genes related to fatty acid metabolism. This dual activity is an important consideration when designing experiments and interpreting results.
Q3: What are the potential off-target effects of this compound?
While this compound is a potent IP receptor agonist, it can exhibit some activity on other prostanoid receptors, such as the EP1 and EP3 receptors. This can lead to varied or even opposing effects, particularly in isolated smooth muscle preparations. It is important to be aware of these potential off-target effects when interpreting experimental data, as they can contribute to inconsistent results.
Q4: How should this compound sodium salt be stored to ensure its integrity?
Proper storage is critical for maintaining the compound's stability and ensuring reproducible results.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Long-term storage. |
| In Solvent | -80°C | Up to 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
Q5: I am having difficulty dissolving this compound sodium salt. What is the recommended solvent?
As a sodium salt, this compound has good aqueous solubility. However, for creating concentrated stock solutions, organic solvents are often used. If you encounter precipitation when diluting a DMSO stock solution into an aqueous buffer, consider decreasing the stock concentration or performing a serial dilution. It is also crucial to ensure the final DMSO concentration in your assay is low (<0.5%) to prevent solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Platelet Aggregation
| Potential Cause | Troubleshooting Tip |
| Platelet Preparation | The method of platelet preparation (e.g., platelet-rich plasma vs. washed platelets) can significantly impact results. Ensure you are using a standardized and consistent protocol for platelet isolation and handling. The presence of other plasma components can influence platelet reactivity. |
| Agonist Concentration | The concentration of the platelet aggregation agonist (e.g., ADP, collagen) is a critical parameter. Ensure the agonist concentration is optimized and consistent across experiments. |
| Low Platelet Count | Verify that the platelet count in the platelet-rich plasma (PRP) is within the optimal range for your assay. |
| Platelet Refractoriness | Use freshly drawn blood and process it promptly to avoid platelet refractoriness. |
| Spontaneous Aggregation | Premature platelet activation can lead to spontaneous aggregation. Ensure gentle handling of blood samples and avoid traumatic venipuncture. |
| High Variability Between Replicates | Inconsistent pipetting can introduce significant error. Use calibrated pipettes and ensure thorough but gentle mixing. Maintain a constant temperature of 37°C in the aggregometer to minimize temperature-induced variability. |
Issue 2: High Variability in Cell-Based Assays (e.g., cAMP measurement)
| Potential Cause | Troubleshooting Tip |
| Cell Health and Passage Number | Ensure cells are healthy, within a consistent and low passage number range, and are plated at a uniform density. Cellular responses to prostacyclin analogs can vary with cell stress and passage number. |
| Reagent Stability | Prepare this compound solutions fresh for each experiment. While chemically stable, prolonged storage in solution can lead to degradation. Protect solutions from light and extreme temperatures. |
| Cell Line Variation | Different cell lines may express varying levels of IP and other prostanoid receptors. It is important to characterize the receptor expression profile of your experimental system. |
| Assay Conditions | Factors such as pH, temperature, and incubation time can significantly impact results. Optimize and standardize these conditions for your specific assay. |
| Non-specific Binding | To minimize non-specific binding of this compound to plasticware, consider using low-binding plates and including a small percentage of a non-ionic surfactant like Tween-20 in your assay buffer. |
| High Background or Inconsistent Results | If you observe a high background or inconsistent results, ensure that your cells are healthy and that you are using a consistent cell passage number. |
| Low Basal cAMP Levels | This could be due to an insufficient number of cells. Try increasing the cell density per well. Also, ensure the presence and appropriate concentration of a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. |
| High Basal cAMP Levels | This may be caused by having too many cells per well. Consider reducing the cell density. |
Experimental Protocols
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by an agonist.
Methodology:
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Gently invert the tubes 3-4 times to mix, avoiding vigorous shaking.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.
-
Carefully collect the upper, straw-colored layer (PRP) using a polypropylene pipette and transfer it to a polypropylene tube.
-
Keep the PRP at room temperature for use within 2-3 hours.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes at room temperature.
-
Collect the supernatant (PPP), which will be used to set the 100% aggregation baseline in the aggregometer.
-
-
Experimental Procedure:
-
Set up the aggregometer according to the manufacturer's instructions. Use PPP to blank the machine (100% light transmission) and a PRP sample for the baseline (0% light transmission).
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and allow the sample to equilibrate to 37°C for 5 minutes.
-
Add 5 µL of your this compound working solution (or vehicle control) to the PRP.
-
Add 50 µL of the platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
cAMP Measurement Assay (Cell-Based)
This assay quantifies the intracellular accumulation of cAMP in response to this compound treatment.
Methodology:
-
Cell Culture: Plate cells known to express the IP receptor (e.g., HEK293-IP) in a suitable multi-well plate and grow to the desired confluency.
-
Assay Preparation:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.
-
-
This compound Treatment:
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Incubate for a predetermined time at 37°C.
-
-
Cell Lysis and cAMP Quantification:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., ELISA, TR-FRET).
-
Measure the cAMP levels in the cell lysates.
-
-
Data Analysis:
-
Generate a dose-response curve and calculate the EC50 value for this compound-induced cAMP accumulation.
-
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
References
Technical Support Center: Optimizing Carbacyclin Concentration for Platelet Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing carbacyclin in platelet inhibition assays. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in platelet inhibition?
A: this compound is a chemically stable synthetic analog of prostacyclin (PGI2).[1][2] It functions as a potent agonist for the prostacyclin (IP) receptor on the surface of platelets.[3][4] Activation of this G-protein coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn inhibits the mobilization of intracellular calcium, a critical step for platelet activation and aggregation. This signaling cascade effectively counteracts pro-aggregatory signals induced by agonists like ADP and collagen.
Q2: What are the main research applications of this compound?
A: this compound is primarily used in research to investigate processes related to platelet function and vascular smooth muscle relaxation. Key applications include:
-
In vitro platelet aggregation assays: It serves as a potent inhibitor of platelet aggregation induced by various agonists such as ADP, collagen, and thrombin.
-
Vasodilation studies: It is used to examine the effects on isolated blood vessels.
-
Signal transduction research: It is a valuable tool for studying the PGI2/IP receptor signaling pathway and its downstream effects.
Q3: How should this compound sodium salt be stored to maintain its integrity?
A: Proper storage is crucial for maintaining the compound's stability.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | For long-term stability. |
| In Solvent | -80°C | Up to 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
Q4: What is a typical effective concentration range for this compound in platelet aggregation assays?
A: The effective concentration of this compound is potent and typically falls within a narrow range. The reported ED₅₀ for inhibiting ADP-induced platelet aggregation in human platelet-rich plasma (PRP) is approximately 47 nM. Therefore, a dose-response curve should ideally cover a range from 1 nM to 1 µM to accurately determine the IC50 value.
Troubleshooting Guides
Issue 1: Inconsistent or highly variable results in platelet aggregation assays.
-
Possible Cause 1: Platelet Viability and Preparation. The health and handling of platelets are paramount for reproducible results. Ensure that blood is collected correctly (e.g., using a wide-bore needle into a sodium citrate tube) and that platelet-rich plasma (PRP) is prepared promptly and handled gently to prevent premature activation. The method of platelet preparation (e.g., PRP vs. washed platelets) can also significantly impact outcomes, so a standardized protocol is essential.
-
Possible Cause 2: Agonist Variability. The potency and concentration of the platelet agonist (e.g., ADP, collagen) can significantly affect the inhibitory action of this compound. It is crucial to standardize the preparation and concentration of the agonist for every experiment.
-
Possible Cause 3: Compound Degradation. Although this compound is chemically stable, improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. It is recommended to prepare fresh aqueous solutions daily.
Issue 2: Observed platelet inhibition is less potent than expected.
-
Possible Cause 1: Suboptimal this compound Concentration Range. The effective concentration range for this compound is narrow. If the concentrations tested are too low, the inhibitory effect may not be observed. Conversely, if the concentrations are too high, a complete dose-response curve cannot be generated. A recommended starting range for a dose-response curve is between 1 nM and 1 µM.
-
Possible Cause 2: Relative Potency. this compound is known to be less potent than its natural counterpart, prostacyclin (PGI2). In vitro studies have shown it to be approximately 0.03 times as active as PGI2 in inhibiting ADP or collagen-induced platelet aggregation in human plasma. One study found it to be about 10-fold less effective in inhibiting tumor cell-induced platelet aggregation. Ensure that your experimental expectations align with its known potency.
-
Possible Cause 3: Off-Target Effects. While a potent IP receptor agonist, this compound may exhibit some activity on other prostanoid receptors, which could lead to mixed or unexpected effects in certain experimental setups.
Issue 3: Difficulty dissolving this compound sodium salt.
-
Possible Cause 1: Incorrect Solvent. While this compound as a sodium salt has good aqueous solubility, organic solvents are often preferred for creating concentrated stock solutions.
| Solvent | Approximate Solubility | Notes |
| DMSO | ~5 mg/mL | Primary choice for high-concentration stock solutions. Ensure the final DMSO concentration in the assay is low (<0.5%) to avoid solvent-induced artifacts. |
| Ethanol | ~13-20 mg/mL | Use with caution in cell-based assays due to potential toxicity. |
| PBS (pH 7.2) | ~5 mg/mL | Suitable for direct preparation of working solutions. |
-
Troubleshooting Tip: If precipitation occurs when diluting a DMSO stock into an aqueous buffer, try decreasing the stock concentration or performing a serial dilution.
Quantitative Data Summary
The inhibitory potency of this compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the maximal response of an agonist by 50%.
| Agonist | Species | IC50 of Prostacyclin (PGI2) (nM) | Relative Potency of this compound to PGI2 | Estimated IC50 of this compound (nM) |
| ADP | Human | ~1 | 0.03 | ~33.3 |
| Collagen | Human | ~1 | 0.03 | ~33.3 |
| Note: The IC50 values for this compound are estimated based on its reported relative potency to prostacyclin. |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)
This protocol outlines a standard method for assessing the inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).
1. Materials and Reagents:
-
This compound sodium salt
-
Platelet aggregation agonist (e.g., ADP, collagen)
-
Human whole blood from healthy donors who have not taken anti-platelet medication for at least two weeks
-
3.2% sodium citrate anticoagulant tubes
-
Light Transmission Aggregometer
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.
-
Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
3. Experimental Procedure:
-
Set the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.
-
Pre-warm PRP samples to 37°C for 5-10 minutes.
-
Add a small volume of this compound solution (at various concentrations) or a vehicle control to the PRP and incubate for 1-2 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a predetermined concentration of the agonist (e.g., 5 µM ADP or 2 µg/mL collagen).
-
Record the change in light transmission for at least 5 minutes. The percentage of aggregation is determined by the maximal change in light transmission.
4. Data Analysis:
-
Calculate the percentage of inhibition using the formula: (1 - (Maximal Aggregation with Inhibitor / Maximal Aggregation with Vehicle)) * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition of platelet aggregation.
Visualizations
Caption: this compound signaling pathway in platelets.
Caption: Experimental workflow for LTA platelet aggregation assay.
Caption: Troubleshooting logic for this compound platelet assays.
References
How to prevent Carbacyclin precipitation in experimental buffers
Welcome to the technical support center for Carbacyclin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting this compound precipitation in experimental buffers, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in experimental buffers a concern?
A1: this compound is a stable synthetic analog of prostacyclin (PGI2), known for its potent vasodilatory and anti-platelet aggregation effects.[1][2] These actions are primarily mediated through the activation of the prostacyclin (IP) receptor, a Gs protein-coupled receptor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3] Like many organic compounds, this compound is often supplied as a powder and dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[4] Precipitation can occur when this concentrated stock is diluted into aqueous experimental buffers, which can lead to inaccurate dosing and unreliable experimental outcomes.
Q2: What are the primary factors that influence this compound precipitation in aqueous buffers?
A2: Several factors can contribute to this compound precipitation:
-
Solvent Choice: While DMSO is a common solvent for creating stock solutions, its high concentration can cause precipitation when diluted into aqueous buffers.
-
Final Concentration: Attempting to achieve a high final concentration of this compound in an aqueous buffer can exceed its solubility limit, leading to precipitation.
-
pH of the Buffer: The stability and solubility of prostacyclin analogs like this compound are pH-dependent. They are generally more stable in slightly alkaline conditions.
-
Temperature: Lower temperatures can decrease the solubility of this compound, potentially causing it to precipitate out of solution.
-
Buffer Composition: The ionic strength and specific components of a buffer can influence the solubility of dissolved compounds.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For preparing concentrated stock solutions, sterile, anhydrous DMSO or ethanol are commonly used. As this compound is often supplied as a sodium salt, it also has good solubility in aqueous buffers like PBS (pH 7.2) for direct preparation of working solutions, though these should be prepared fresh.
Q4: How should I store this compound stock solutions to maintain their integrity?
A4: To ensure the long-term stability of this compound:
-
Solid Form: Store the powdered form at -20°C.
-
In Solvent: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: I observed a precipitate after diluting my this compound stock solution into my experimental buffer.
This is a common issue that can be addressed through several troubleshooting steps. Below is a step-by-step guide to help you resolve this problem.
Solution 1: Optimize Your Dilution Protocol
-
Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound in your experimental buffer.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Stirring: When diluting, add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Solution 2: Adjust Your Buffer Conditions
-
pH Adjustment: this compound and other prostacyclin analogs are generally more stable at a slightly alkaline pH (around 8.0). Consider adjusting the pH of your experimental buffer to enhance solubility.
-
Gently Warm the Solution: Gently warming the buffer to 37°C before and during the addition of the this compound stock may help to increase its solubility. However, be mindful of the thermal stability of other components in your experiment.
Solution 3: Re-evaluate Your Solvent System
-
Optimize Vehicle Composition: If you are using a DMSO stock, consider preparing a new stock solution in ethanol, which may be more miscible with your aqueous buffer.
-
Co-solvent System: A mixture of solvents, such as DMSO and ethanol, might improve the solubility of this compound upon dilution into your aqueous buffer.
-
Final Solvent Concentration: Always ensure that the final concentration of the organic solvent in your experiment is minimal (typically less than 0.1% for cell-based assays) to avoid solvent-induced artifacts.
Data Presentation
Table 1: Solubility of this compound and Similar Prostacyclin Analogs
| Solvent/Buffer | Approximate Solubility | Recommended Use | Key Considerations |
| DMSO | ~5 mg/mL | Primary choice for high-concentration stock solutions. | Ensure final assay concentration is <0.5%. High concentrations can inhibit prostacyclin production in some cells. |
| Ethanol | ~13-20 mg/mL | Alternative for stock solutions, may have better miscibility with aqueous buffers. | Use with caution in cell-based assays due to potential toxicity. |
| PBS (pH >7.2) | ~5 mg/mL | Ideal for preparing working solutions directly. | Do not store aqueous solutions for extended periods; prepare fresh. |
| Water | ~10 mg/mL (for Epoprostenol Sodium) | Suitable for direct preparation of working solutions. | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound sodium salt (Molecular Weight: ~374.5 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound sodium salt powder to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound sodium salt powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution using the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol outlines the use of light transmission aggregometry (LTA) to measure the inhibitory effect of this compound on agonist-induced platelet aggregation.
Materials:
-
This compound working solution
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregation agonist (e.g., ADP)
-
Aggregometer
Procedure:
-
Prepare PRP and PPP from whole blood.
-
Pre-warm the PRP and PPP aliquots to 37°C.
-
Pipette an appropriate volume of adjusted PRP into an aggregometer cuvette with a stir bar.
-
Add the vehicle control or different concentrations of the this compound working solution to the PRP and incubate for 2-5 minutes.
-
Initiate aggregation by adding the platelet aggregation agonist.
-
Record the change in light transmission for a defined period to determine the percentage of inhibition of aggregation.
Visualizations
Caption: Canonical and non-canonical signaling pathways of this compound.
References
Addressing potential off-target effects of Carbacyclin on prostanoid receptors
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Carbacyclin, a stable prostacyclin analog, on the family of prostanoid receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic and chemically stable analog of prostacyclin (PGI2). Its primary pharmacological target is the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Activation of the IP receptor typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is responsible for its well-known effects, such as vasodilation and inhibition of platelet aggregation.
Q2: Why should I be concerned about off-target effects of this compound on other prostanoid receptors?
While this compound is a potent IP receptor agonist, studies and a general understanding of prostanoid analogs suggest that it may not be completely selective. Cross-reactivity with other prostanoid receptors, such as the prostaglandin E2 receptors (EP receptors) and the thromboxane A2 receptor (TP receptor), can occur, particularly at higher concentrations.[2] Such off-target effects can lead to unintended biological responses, complicating the interpretation of experimental results and potentially causing unwanted side effects in a therapeutic context. It has been noted that prostacyclin analogs like iloprost and isothis compound can also activate EP1 and EP3 receptors.[2]
Q3: Which prostanoid receptors are the most likely off-targets for this compound?
Based on available data for this compound and other prostacyclin analogs, the EP1 and EP3 receptor subtypes are significant potential off-targets.[3] It is good practice to screen this compound against a panel of all prostanoid receptors (DP, EP1, EP2, EP3, EP4, FP, and TP) to build a comprehensive selectivity profile.
Q4: What are the typical signaling pathways for the different prostanoid receptors?
Prostanoid receptors are all GPCRs, but they couple to different G-proteins, leading to distinct downstream signaling events. Understanding these pathways is crucial for designing functional assays to assess off-target effects.
-
IP, EP2, EP4, and DP1 receptors primarily couple to Gs alpha subunit (Gαs), which activates adenylyl cyclase and increases cAMP levels.
-
EP3 and DP2 receptors can couple to Gi alpha subunit (Gαi), which inhibits adenylyl cyclase and decreases cAMP levels.
-
EP1, FP, and TP receptors couple to Gq alpha subunit (Gαq), which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium ([Ca2+]).
Quantitative Data on this compound Activity
Table 1: this compound Binding Affinity (Ki) at Prostanoid Receptors
| Receptor | This compound Binding Affinity (Ki) | Comments |
| IP | High | Primary target receptor. |
| EP1 | Moderate | Potential for off-target binding.[3] |
| EP2 | Low/Negligible | Generally considered to have low affinity. |
| EP3 | Moderate | Significant potential for off-target binding. |
| EP4 | Low/Negligible | Generally considered to have low affinity. |
| DP | Low/Negligible | Unlikely to be a significant off-target. |
| FP | Low/Negligible | Unlikely to be a significant off-target. |
| TP | Low/Moderate | Possible interaction at higher concentrations. |
Note: "High," "Moderate," and "Low" are qualitative descriptions based on available literature. Researchers should determine specific Ki values in their experimental system.
Table 2: this compound Functional Potency (EC50) at Prostanoid Receptors
| Receptor | Downstream Signal | This compound Functional Potency (EC50) | Comments |
| IP | ↑ cAMP | ~25 nM | Potent agonist activity. |
| EP1 | ↑ [Ca2+] | > 1 µM | Significantly less potent than at the IP receptor. |
| EP3 | ↓ cAMP | > 1 µM | Significantly less potent than at the IP receptor. |
Note: The EC50 values for off-target receptors are estimates and should be experimentally verified.
Experimental Protocols & Workflows
To assess the potential off-target effects of this compound, we recommend performing both radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the downstream signaling response (EC50).
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human prostanoid receptor of interest (e.g., EP1, EP3, etc.).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer. Determine the protein concentration.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2 for EP receptors), and binding buffer.
-
Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand.
-
Displacement: Add membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound to obtain an IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay Workflow (cAMP Measurement)
References
Technical Support Center: Proper Storage and Handling of Carbacyclin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage, handling, and use of Carbacyclin stock solutions. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For preparing concentrated stock solutions, anhydrous dimethyl sulfoxide (DMSO) is the preferred solvent.[1] this compound sodium salt is also soluble in aqueous buffers, such as sterile, deionized water, Tris-HCl, or phosphate-buffered saline (PBS), which are ideal for preparing working solutions directly.[2][3]
Q2: How should this compound powder and stock solutions be stored?
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from moisture.[4] |
| Stock Solution (in DMSO) | -80°C | Up to 12 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 3 months | Suitable for short-term storage. | |
| Working Solution (in aqueous buffer) | 4°C | A few days | Prepare fresh before use whenever possible. Do not store for extended periods. |
Q3: What are the main stability concerns for this compound?
This compound, while more stable than its parent compound prostacyclin, is susceptible to hydrolysis in aqueous solutions, particularly at neutral or acidic pH. To ensure the integrity of your experiments, it is recommended to prepare fresh dilutions in a slightly alkaline buffer (pH 8.0-9.0) immediately before use and avoid long-term storage of aqueous solutions.
Q4: Can I sterilize this compound solutions?
If sterilization is necessary, it is recommended to filter the working solution through a 0.22 μm sterile filter. High-temperature sterilization methods like autoclaving are not recommended as they can degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Tip(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | Poor aqueous solubility at high concentrations. | Decrease the concentration of the DMSO stock solution. Perform serial dilutions to reach the final desired concentration. Ensure the final DMSO concentration in your assay is low (<0.5%) to prevent solvent-induced artifacts. |
| Inconsistent or weak experimental results. | - Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. Degradation of working solutions. - Low receptor expression: The cell line used may not express sufficient levels of the prostacyclin (IP) receptor. - Assay conditions: Suboptimal incubation times, temperature, or buffer composition. | - Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution. - Use a cell line known to express the IP receptor or a transfected cell line. - Optimize assay parameters, including incubation time and temperature. Ensure the assay buffer does not contain interfering substances. |
| High background signal in cAMP assays. | - Insufficient phosphodiesterase (PDE) activity inhibition: Inadequate concentration or activity of the PDE inhibitor. - Excessive cell number: Too many cells per well can lead to high basal cAMP levels. | - Ensure the PDE inhibitor is active and used at the recommended concentration. - Optimize the cell seeding density for your assay. |
| Variability in platelet aggregation assays. | - Platelet preparation: Inconsistent platelet isolation and handling. - Agonist concentration: Suboptimal concentration of the platelet aggregation agonist. | - Standardize the protocol for platelet-rich plasma (PRP) preparation, including centrifugation speed and time. - Perform a dose-response curve for the agonist to determine the optimal concentration for your experimental conditions. |
Signaling Pathways
This compound exerts its biological effects through two primary signaling pathways:
-
Prostacyclin (IP) Receptor-cAMP Pathway: this compound binds to the Gs protein-coupled IP receptor, activating adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation results in vasodilation and inhibition of platelet aggregation.
-
Peroxisome Proliferator-Activated Receptor delta (PPARδ) Pathway: Independently of the IP receptor, this compound can activate PPARδ, a nuclear receptor. This pathway is involved in regulating gene expression related to cardiac energy metabolism.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Methodology:
-
Allow the vial of this compound sodium salt powder to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of anhydrous DMSO needed to achieve a 10 mM stock solution. The molecular weight of this compound sodium salt is approximately 374.5 g/mol .
-
Volume (L) = Mass (g) / (374.5 g/mol * 0.010 mol/L)
-
-
Add the calculated volume of DMSO to the tube, cap tightly, and vortex for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure no particles are visible.
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for up to 12 months.
In Vitro Platelet Aggregation Assay
Methodology:
-
Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
-
Instrument Setup and Calibration:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.
-
-
Aggregation Measurement:
-
Pre-warm PRP samples to 37°C for 5-10 minutes.
-
To a cuvette with a stir bar, add the PRP.
-
Add various concentrations of this compound working solution or a vehicle control and incubate for 1-2 minutes with stirring.
-
Initiate platelet aggregation by adding a predetermined concentration of an agonist (e.g., 5 µM ADP).
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
cAMP Accumulation Assay
References
- 1. Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H34O4 | CID 5311242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical and biological evaluation of hydrolysis products of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility in Carbacyclin Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of carbacyclin cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a stable synthetic analog of prostacyclin (PGI2).[1][2] Its primary mechanism of action is as a potent agonist for the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR).[1][3] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This increase in cAMP mediates various physiological effects, including the inhibition of platelet aggregation and vasodilation.
Q2: What are the known signaling pathways activated by this compound?
This compound's signaling is multifaceted, involving at least two distinct pathways:
-
Canonical IP Receptor-Dependent Pathway: This is the most well-characterized pathway. This compound binds to the IP receptor, which couples to the Gs alpha subunit of a G-protein. This activates adenylyl cyclase, which converts ATP to cAMP. The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to effects like vasodilation and inhibition of platelet aggregation.
-
Non-Canonical IP Receptor-Independent Pathway: Emerging evidence suggests that this compound can also act independently of the IP receptor by activating Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor. This pathway can influence gene expression related to fatty acid metabolism.
Q3: What are the expected EC50 values for this compound?
The EC50 value for this compound can vary depending on the cell type, experimental conditions, and the specific assay being performed. It is crucial to determine the EC50 empirically in your specific experimental model. However, published data can provide an expected range. For instance, the ED₅₀ for inhibiting ADP-induced platelet aggregation in human platelet-rich plasma is reported to be 47 nM.
Q4: How should this compound sodium salt be stored and handled to ensure stability?
For optimal stability, it is recommended to store this compound sodium salt as a powder at -20°C. Stock solutions should ideally be prepared fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The stability of this compound in solution is dependent on pH and temperature. It is advisable to prepare aqueous working solutions fresh from a stock solution (e.g., in DMSO or ethanol) for each experiment.
Troubleshooting Guides
Issue 1: High Background or Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, within a consistent and low passage number range, and plated at a uniform density. Cellular responses can vary with cell stress and passage number. |
| Non-specific Binding | To minimize non-specific binding of this compound to plasticware, consider using low-binding plates. Including a small percentage of a non-ionic surfactant like Tween-20 in the assay buffer or pre-coating plates with a blocking agent such as bovine serum albumin (BSA) can also be effective. |
| Degradation of this compound in Media | While more stable than PGI2, this compound's stability in complex cell culture media over long incubation times can be a factor. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals. |
| Reagent Preparation and Quality | Ensure all reagents, including this compound stock solutions, are prepared correctly and have not degraded. Prepare fresh working solutions for each experiment. |
Issue 2: No Response or Very Weak Response to this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | Verify the calculations for your serial dilutions. Ensure the final concentrations cover an appropriate range to observe a dose-dependent effect. A typical range to test is from 1 nM to 1 µM. |
| Assay Conditions | Ensure the incubation time is sufficient for this compound to elicit a response. A time-course experiment can determine the optimal stimulation time. Check the composition of your assay buffer, as components like serum can sometimes interfere with GPCR signaling. |
| Cell Line Insensitivity | The chosen cell line may not express the IP receptor or the necessary downstream signaling components. Confirm the expression and functionality of the IP receptor in your cell line. |
| Compound Stability | If stock solutions have been stored for an extended period or subjected to multiple freeze-thaw cycles, the compound may have degraded. Prepare a fresh stock solution from a new vial if possible. |
Issue 3: Variability in the Inhibition of Platelet Aggregation Assays
| Possible Cause | Troubleshooting Steps |
| Platelet Preparation | The method of platelet preparation (e.g., platelet-rich plasma vs. washed platelets) can significantly impact results. Ensure a standardized and consistent protocol for platelet isolation and handling. |
| Agonist Variability | The potency and concentration of the platelet agonist (e.g., ADP, collagen) can significantly affect the inhibitory effect of this compound. Standardize the preparation and concentration of your agonist for every experiment. Using a sub-maximal agonist concentration can provide a better window for observing inhibition. |
| Low Platelet Aggregation Response | Ensure that the blood donor has not taken any anti-platelet drugs. Check the viability and concentration of the platelets. |
| Incubation Time | Pre-incubating the platelet suspension with this compound for a short period (e.g., 2-5 minutes) before adding the agonist can enhance its inhibitory effect. |
Quantitative Data Summary
| Compound | Assay | Species | Preparation | Parameter | Value |
| This compound analogue (FCE 22509) | ADP-induced Platelet Aggregation | Rat | Platelet-Rich Plasma (PRP) | IC50 | 7.7 ng/mL |
| This compound | Adenylate Cyclase Activation | Human | CHO-K1 cells overexpressing human IP receptor | EC50 | 3.2 nM |
| This compound | cAMP Accumulation | Human | - | pKi | ~8.7 |
Table based on data from BenchChem Application Notes.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol describes a method to measure changes in intracellular cAMP levels in response to this compound treatment using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Materials:
-
This compound sodium salt
-
Cells expressing the prostacyclin (IP) receptor
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit
-
96-well plates
Method:
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight to allow for attachment and recovery.
-
Cell Washing: Gently wash the cells with serum-free medium.
-
PDE Inhibitor Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C to prevent the degradation of cAMP.
-
This compound Treatment: Prepare serial dilutions of this compound sodium salt in assay buffer. Add the dilutions to the respective wells. For control wells, add vehicle buffer.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen detection method as per the kit's protocol.
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Protocol 2: Platelet Aggregation Assay
This protocol assesses the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human blood collected in sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound sodium salt
-
Platelet agonist (e.g., ADP or collagen)
-
Saline solution
-
Aggregometer
Method:
-
PRP and PPP Preparation: Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes. Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Aggregometer Calibration: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation: Pipette PRP into the aggregometer cuvettes and incubate at 37°C with stirring.
-
This compound Treatment: Add different concentrations of this compound sodium salt or vehicle control to the PRP and incubate for 2-5 minutes.
-
Initiate Aggregation: Initiate platelet aggregation by adding a submaximal concentration of the platelet agonist.
-
Data Recording: Record the change in light transmission for 5-10 minutes.
Data Analysis:
-
Determine the maximum aggregation for each concentration of this compound.
-
Calculate the percentage of inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound IP Receptor-Dependent Signaling Pathway.
References
Reducing high background signal in Carbacyclin cAMP assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cyclic AMP (cAMP) assays to measure the activity of Carbacyclin.
Troubleshooting Guide: High Background Signal
A high background signal in your this compound cAMP assay can mask the specific signal from your stimulant, leading to a reduced assay window and inaccurate results. This guide addresses the most common causes of high background and provides targeted solutions.
Question: Why is my basal cAMP signal high, even in the absence of this compound?
Answer: A high basal cAMP signal can be attributed to several factors, ranging from cell health and reagent concentrations to non-specific binding of assay components. The following sections break down the potential causes and provide detailed troubleshooting steps.
Issue 1: Suboptimal Cell Conditions
Inappropriate cell density or poor cell health can significantly contribute to a high background signal.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Cell density is too high. | Perform a cell titration experiment to determine the optimal cell number per well. Start with a range of cell densities and select the one that provides the best signal-to-background ratio without saturating the signal.[1][2] | A lower cell density can reduce basal cAMP levels and minimize receptor-independent signaling, thereby lowering the background. |
| Constitutive receptor activity. | Some cell lines, particularly those overexpressing the IP receptor, may exhibit agonist-independent activity, leading to continuous cAMP production.[3] Consider using a cell line with lower, more physiological receptor expression levels. | A cell line with regulated receptor expression will have lower basal cAMP production, resulting in a lower background signal. |
| Poor cell health or contamination. | Ensure cells are healthy, viable, and within a low passage number.[2] Regularly check for contamination. Use fresh, sterile media and reagents.[2] | Healthy, uncontaminated cells will exhibit more consistent and predictable behavior, reducing spurious signal generation. |
| Serum components activating receptors. | Serum in the culture medium can contain factors that stimulate GPCRs. Serum-starve the cells for a few hours to overnight before the assay. | Serum starvation synchronizes the cells and reduces baseline receptor activation, leading to a lower background. |
Issue 2: Reagent and Assay Component Issues
The concentration and quality of your reagents are critical for a successful assay.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Phosphodiesterase (PDE) inhibitor (e.g., IBMX) concentration is too high. | Titrate the concentration of the PDE inhibitor. While necessary to prevent cAMP degradation, excessive concentrations can sometimes contribute to the background. Find the lowest concentration that provides a robust signal with a positive control. | An optimized PDE inhibitor concentration will effectively prevent cAMP breakdown without artificially inflating the background signal. |
| High concentration of detection antibody or tracer. | An excess of the anti-cAMP antibody or the labeled cAMP tracer can lead to non-specific binding and a high background. Perform a titration to determine the optimal concentrations. | Using the minimal necessary concentration of detection reagents will reduce non-specific binding and lower the background. |
| Contaminated reagents or buffers. | Prepare fresh buffers and reagents using high-purity water. Filter-sterilize buffers if necessary. Ensure reagents have not expired. | Fresh, clean reagents will prevent the introduction of contaminants that can interfere with the assay and cause a high background. |
Issue 3: Non-Specific Binding and Assay Protocol
Flaws in the assay protocol can lead to increased non-specific binding and a high background.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient washing. | Inadequate washing between steps can leave behind unbound reagents that contribute to the background signal. Increase the number and vigor of wash steps. | Thorough washing removes unbound components, significantly reducing the background signal. |
| Inadequate blocking. | Insufficient blocking of non-specific binding sites on the microplate wells can lead to high background. Increase the concentration or incubation time of the blocking buffer. Consider adding a non-ionic detergent like Tween-20 to the wash buffer. | Effective blocking will minimize the non-specific adherence of antibodies and other reagents to the plate surface, lowering the background. |
| Edge effects. | Wells on the perimeter of the plate are more susceptible to evaporation, which can concentrate reagents and increase the signal. Avoid using the outer wells or fill them with sterile water or PBS to create a humidity barrier. | Mitigating edge effects will lead to more consistent and reliable results across the plate, reducing variability in the background signal. |
Experimental Protocols
Protocol 1: General this compound cAMP Assay
This protocol describes a competitive immunoassay using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA) to measure changes in intracellular cAMP levels in response to this compound treatment.
Materials:
-
Cell line expressing the prostacyclin (IP) receptor
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit
-
96- or 384-well microplate (white opaque for luminescence/fluorescence assays)
Procedure:
-
Cell Seeding: Seed the cells in a microplate at the predetermined optimal density and culture overnight.
-
Cell Preparation: Gently wash the cells with serum-free medium or PBS.
-
PDE Inhibitor Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in stimulation buffer for 30 minutes at 37°C to prevent cAMP degradation.
-
This compound Stimulation: Add serial dilutions of this compound to the wells. For control wells, add vehicle buffer.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Perform the competitive immunoassay as per the kit protocol. This typically involves adding a labeled cAMP tracer and a specific anti-cAMP antibody.
-
Signal Detection: Read the plate on a compatible plate reader.
Protocol 2: Optimizing Cell Density to Reduce Background
Objective: To determine the optimal number of cells per well that provides the best signal-to-background ratio.
Procedure:
-
Prepare a Cell Suspension: Prepare a dilution series of your cells in the assay buffer.
-
Seed Cells: In a microplate, seed the cells at various densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells/well).
-
Measure Basal cAMP: For each cell density, have a set of wells that receive only the vehicle (no this compound) to measure the basal cAMP level (background).
-
Stimulate with a Positive Control: To another set of wells for each cell density, add a saturating concentration of a known agonist (e.g., a high concentration of this compound or Forskolin) to determine the maximum signal.
-
Perform cAMP Assay: Follow the steps for cell lysis and cAMP measurement as described in your standard assay protocol.
-
Data Analysis:
-
Calculate the average background signal for each cell density.
-
Calculate the average maximum signal for each cell density.
-
Calculate the signal-to-background ratio (Maximum Signal / Background Signal) for each cell density.
-
Plot the signal-to-background ratio against the cell density. The optimal cell density will be the one that gives the highest signal-to-background ratio.
-
Visualizations
This compound Signaling Pathway
References
Carbacyclin Degradation Analysis: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals working with Carbacyclin, ensuring the stability and purity of the compound is paramount for accurate experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the identification of this compound degradation products by High-Performance Liquid Chromatography (HPLC).
This compound, a stable analog of prostacyclin (PGI₂), is susceptible to degradation under various conditions, primarily through hydrolysis. Understanding the potential degradation pathways and having a robust analytical method to separate and identify these degradants is crucial for maintaining the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis, particularly under acidic conditions. This is a known characteristic of prostacyclin analogs. While this compound is designed for enhanced stability compared to its parent compound, PGI₂, it is not entirely immune to breakdown. Other potential degradation pathways that should be considered during stability studies include oxidation, photolysis (degradation by light), and thermal degradation.
Q2: What are the expected degradation products of this compound?
A2: Under hydrolytic stress, particularly in acidic environments, this compound is expected to degrade to a compound analogous to 6-keto-PGF₁α, which is the primary hydrolysis product of prostacyclin. The exact structures of degradation products from oxidative, photolytic, and thermal stress are not extensively documented in publicly available literature and would typically be identified during forced degradation studies using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: How can I prevent the degradation of this compound in my experiments?
A3: To minimize degradation, it is recommended to handle this compound solutions with care. For optimal stability, prepare stock solutions in a neutral to slightly alkaline buffer, ideally between pH 7.4 and 8.5. It is advisable to store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, use the buffered stock solution and prepare it fresh for each experiment to ensure potency and minimize the presence of degradants.
Experimental Protocols
A stability-indicating HPLC method is essential for separating and quantifying this compound in the presence of its degradation products. The following is a recommended starting point for developing such a method. Validation according to International Council for Harmonisation (ICH) guidelines is critical for ensuring the method is suitable for its intended purpose.
Recommended HPLC Method for this compound Stability Testing
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 7.0). The organic-to-aqueous ratio should be optimized for the best separation, with a common starting point being a gradient elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry at a low wavelength, typically around 200-210 nm, as prostaglandins lack a strong chromophore at higher wavelengths. |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility. |
Forced Degradation Study Protocol
To identify potential degradation products and validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed. This involves subjecting this compound to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light for an extended period.
Samples should be taken at various time points, neutralized if necessary, and analyzed by the developed HPLC method. LC-MS analysis of the stressed samples is crucial for the identification and structural elucidation of the degradation products.
Troubleshooting HPLC Analysis of this compound
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Column contamination or degradation | - Reduce sample concentration.- Adjust mobile phase pH to ensure this compound (a carboxylic acid) is in a single ionic state.- Flush the column with a strong solvent or replace the column if necessary. |
| Inconsistent Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction or leaks | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Baseline Noise or Drift | - Air bubbles in the mobile phase or pump- Contaminated mobile phase or detector cell- Detector lamp aging | - Degas the mobile phase thoroughly.- Purge the pump to remove air bubbles.- Use high-purity solvents and flush the detector cell.- Replace the detector lamp if its intensity is low. |
| Poor Resolution Between Peaks | - Inappropriate mobile phase composition or gradient- Column deterioration | - Optimize the mobile phase composition (organic-to-aqueous ratio, pH) and the gradient profile.- Use a new column or a column with a different selectivity. |
Visualizing Key Processes
To aid in understanding the critical aspects of this compound analysis and its mechanism of action, the following diagrams are provided.
Technical Support Center: Managing Carbacyclin Agonist Variability in Platelet Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability when using Carbacyclin and other prostacyclin analogs in platelet studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in platelets?
This compound is a chemically stable synthetic analog of prostacyclin (PGI2).[1][2] Its primary mechanism of action is to potently inhibit platelet aggregation.[2][3] It functions as an agonist for the prostacyclin receptor (IP receptor) on the platelet surface, which is a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the inhibition of platelet aggregation and vasodilation.
Q2: How should this compound sodium salt be stored to ensure its stability and activity?
Proper storage is critical for maintaining this compound's integrity. For optimal long-term stability (up to 3 years), the powder form should be stored at -20°C, tightly sealed, and protected from moisture. When preparing stock solutions, it is best to make aliquots for single use to avoid repeated freeze-thaw cycles. These stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. It is not recommended to store diluted, aqueous working solutions at 4°C for extended periods as hydrolysis can still occur.
Q3: What are the typical effective concentrations of this compound for inhibiting platelet aggregation?
The effective concentration of this compound is potent and falls within a narrow range. The reported half-maximal effective concentration (ED₅₀) for inhibiting ADP-induced platelet aggregation in human platelet-rich plasma (PRP) is approximately 47 nM. It's important to note that this compound is less potent than its natural counterpart, prostacyclin. Some studies indicate it is about 0.03 times as active as prostacyclin against ADP or collagen-induced aggregation in vitro. Another study found it to be approximately 10-fold less effective than prostacyclin in inhibiting tumor cell-induced platelet aggregation.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of platelet aggregation.
-
Possible Cause 1: Compound Degradation. Although this compound is a stable analog, improper storage or handling of stock solutions (e.g., multiple freeze-thaw cycles) can lead to degradation.
-
Solution: Always aliquot stock solutions into single-use volumes. Prepare fresh working solutions for each experiment from a frozen aliquot.
-
-
Possible Cause 2: Suboptimal Agonist Concentration. The concentration of the platelet agonist (e.g., ADP, collagen, thrombin) used to induce aggregation significantly impacts the observed inhibitory effect of this compound.
-
Solution: Perform a full dose-response curve for your specific agonist to determine the EC₅₀ and use a concentration that gives a sub-maximal but robust aggregation response (typically EC₈₀). This ensures the assay is sensitive to inhibition.
-
-
Possible Cause 3: Pre-analytical Variability in Platelet Preparation. Platelet health and reactivity are highly sensitive to pre-analytical variables. Factors such as venipuncture technique, anticoagulant used (3.2% sodium citrate is standard), centrifugation speeds and times, and storage time of blood and platelet-rich plasma (PRP) can all introduce variability.
-
Solution: Standardize your blood collection and processing protocol. Use a consistent, gentle mixing technique for blood collection tubes. Process samples promptly and aim to complete experiments within 2-4 hours of blood collection. Allow PRP to rest for at least 30 minutes at room temperature after preparation before starting the assay.
-
-
Possible Cause 4: Biological Variability. There is significant inter-individual variability in platelet reactivity.
-
Solution: When possible, use platelets from a consistent pool of healthy donors who have not taken any medications known to affect platelet function (e.g., NSAIDs) for at least 10-14 days. Include appropriate controls in every experiment.
-
Issue 2: High background or spontaneous platelet activation.
-
Possible Cause 1: Platelet Handling. Vigorous shaking or vortexing of blood or platelet samples can cause mechanical activation.
-
Solution: Handle all samples with care. Mix by gentle inversion. Use wide-bore pipette tips to reduce shear stress when transferring platelet suspensions.
-
-
Possible Cause 2: Contamination. Contamination of reagents or plasticware with endotoxin or other substances can activate platelets.
-
Solution: Use sterile, pyrogen-free reagents and consumables.
-
Issue 3: Difficulty dissolving this compound sodium salt.
-
Possible Cause: While the sodium salt form is expected to have good aqueous solubility, high concentrations may be difficult to achieve in aqueous buffers alone.
-
Solution: For preparing high-concentration stock solutions (e.g., 1 mM), consider using an organic solvent such as DMSO or ethanol. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid affecting platelet function.
-
Quantitative Data Summary
| Parameter | Value | Agonist | Platelet Source | Reference |
| IC₅₀ (this compound) | ~33.3 nM (estimated) | ADP & Collagen | Human Platelets | |
| ED₅₀ (this compound) | 47 nM | ADP | Human PRP | |
| Relative Potency | 0.03x Prostacyclin | ADP & Collagen | Human, Dog, Rabbit Plasma | |
| Relative Potency | 0.1x Prostacyclin | (ex vivo) | Rabbit & Dog | |
| Relative Potency | 10x less than Prostacyclin | Tumor Cell-Induced | Rat Platelets | |
| IC₅₀ (MM-706, analog) | 77 nM | Not Specified | Washed Human Platelets | |
| Note: IC₅₀/ED₅₀ values can vary depending on the specific experimental conditions, including the agonist concentration and the source of platelets. |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
This method measures changes in light transmission through a stirred platelet suspension as platelets aggregate.
1. Preparation of Platelet-Rich and Platelet-Poor Plasma:
- Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
- To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature without a brake.
- Carefully aspirate the upper PRP layer and transfer it to a clean polypropylene tube.
- To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature. Collect the supernatant (PPP).
2. Aggregometer Setup:
- Set the aggregometer temperature to 37°C.
- Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.
3. Inhibition Assay:
- Pipette a known volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and allow it to equilibrate for 5-10 minutes at 37°C.
- Add a small volume (e.g., 5 µL) of the this compound working solution or vehicle control to the PRP and incubate for 1-2 minutes.
- Initiate platelet aggregation by adding a predetermined concentration of an agonist (e.g., ADP to a final concentration of 5-10 µM).
- Record the change in light transmission for at least 5-10 minutes.
4. Data Analysis:
- The maximum percentage of aggregation is determined for each condition.
- Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control using the formula: (1 - (Maximal Aggregation with Inhibitor / Maximal Aggregation with Vehicle)) * 100.
- Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Protocol 2: Flow Cytometry for P-selectin Expression
This method quantifies the expression of the activation marker P-selectin (CD62P) on the platelet surface.
1. Sample Preparation:
- Dilute whole blood or PRP with an appropriate buffer (e.g., Tyrode's buffer).
- Prepare tubes with different concentrations of this compound or a vehicle control and incubate for 2-5 minutes at 37°C.
2. Platelet Activation and Staining:
- Add a platelet agonist (e.g., Thrombin Receptor-Activating Peptide - TRAP) to each tube to induce activation.
- Immediately add fluorescently labeled antibodies against a platelet-specific marker (e.g., CD41-FITC) and P-selectin (e.g., CD62P-PE).
- Incubate in the dark at room temperature for 15-20 minutes.
3. Fixation and Acquisition:
- Stop the reaction by adding a fixative solution (e.g., 1% paraformaldehyde).
- Acquire samples on a flow cytometer. Gate on the platelet population based on forward scatter, side scatter, and positive staining for the platelet-specific marker (CD41).
4. Data Analysis:
- Determine the percentage of P-selectin positive platelets or the mean fluorescence intensity (MFI) of the P-selectin signal within the platelet gate for each condition.
- Calculate the inhibition of P-selectin expression for each this compound concentration relative to the vehicle control.
Visualizations
References
Validation & Comparative
Carbacyclin vs. Iloprost: A Comparative Analysis of Receptor Selectivity and Potency
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Carbacyclin and Iloprost, two synthetic prostacyclin analogs, focusing on their receptor selectivity and potency. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their specific applications.
Introduction
This compound and Iloprost are stable analogs of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1] Both compounds mimic the physiological effects of PGI2 by activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[2][3] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates a cascade of downstream effects culminating in vasodilation and inhibition of platelet aggregation.[2][4] While both molecules share a primary mechanism of action, their utility in research and clinical settings is dictated by their distinct receptor binding profiles and functional potencies. Iloprost is utilized in the treatment of pulmonary arterial hypertension.
Quantitative Comparison of Receptor Binding Affinity and Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and Iloprost for a range of human prostanoid receptors. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
Table 1: Receptor Binding Affinity (Ki, nM) of this compound and Iloprost for Human Prostanoid Receptors
| Receptor | This compound (Ki, nM) | Iloprost (Ki, nM) | Reference(s) |
| IP | Data not available | 3.9 | |
| EP1 | Data not available | 1.1 | |
| EP2 | Data not available | >1000 | |
| EP3 | Data not available | >1000 | |
| EP4 | Data not available | >1000 | |
| DP1 | Data not available | >1000 | |
| FP | Data not available | >1000 | |
| TP | Data not available | >1000 |
Table 2: Functional Potency (EC50, nM) of this compound and Iloprost at Human Prostanoid Receptors
| Receptor | Functional Assay | This compound (EC50, nM) | Iloprost (EC50, nM) | Reference(s) |
| IP | cAMP Elevation | 25 | 6 | |
| EP1 | Calcium Influx | Data not available | 0.3 | |
| DP1 | cAMP Elevation | Data not available | >1000 | |
| EP2 | cAMP Elevation | Data not available | >1000 |
Receptor Selectivity Profile
Iloprost demonstrates high affinity for both the IP and EP1 receptors. In contrast, while specific binding affinity data across a full receptor panel for this compound is limited in the available literature, functional data suggests it is a potent IP receptor agonist. Notably, some evidence suggests that both this compound and Iloprost can also activate EP1 and EP3 receptors, which may contribute to a more complex pharmacological profile than purely selective IP agonism. The activation of the EP1 receptor by Iloprost can lead to vasoconstriction, which may counteract some of its IP-mediated vasodilatory effects.
Signaling Pathways and Experimental Workflows
The primary signaling pathway for both this compound and Iloprost at the IP receptor involves the activation of a Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. The diagrams below, generated using the DOT language, illustrate this signaling cascade and a typical experimental workflow for assessing compound potency.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
1. Materials:
-
Cell membranes expressing the human prostanoid receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-Iloprost).
-
Unlabeled competitor compounds (this compound, Iloprost).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and counter.
2. Method:
-
Reaction Setup: In a 96-well plate, combine cell membranes (10-50 µg protein/well), a fixed concentration of radiolabeled ligand (typically at its Kd value), and varying concentrations of the unlabeled competitor compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the reaction mixture through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The concentration at which 50% of the radioligand is displaced is the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).
1. Materials:
-
Cells expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Test compounds (this compound, Iloprost).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture reagents.
2. Method:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor for 15-30 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound or Iloprost to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP concentration against the log concentration of the agonist. Fit the data using a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Conclusion
This compound and Iloprost are both potent agonists of the IP receptor, mediating their primary effects through the cAMP signaling pathway. Iloprost exhibits a broader receptor profile with high affinity for the EP1 receptor in addition to the IP receptor, which may lead to a more complex pharmacological response. While quantitative binding data for this compound across a wide range of prostanoid receptors is less available, functional assays confirm its potent activity at the IP receptor. The choice between these two analogs will depend on the specific research question, with this compound being potentially more suitable for studies requiring selective IP receptor activation and Iloprost for applications where its broader profile may be of interest or is already clinically relevant. The provided experimental protocols offer a foundation for researchers to further characterize and compare these and other prostacyclin analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound, a prostaglandin analogue, on adenylate cyclase activity in platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbacyclin and Beraprost for Antiplatelet Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin and Beraprost are both synthetic analogs of prostacyclin (PGI2), a potent endogenous inhibitor of platelet aggregation.[1][2] Their chemical stability compared to the labile nature of PGI2 makes them valuable tools in thrombosis research and potential therapeutic agents for cardiovascular diseases.[1][3] This guide provides a detailed comparison of their antiplatelet activities, supported by experimental data, methodologies, and an exploration of their underlying signaling pathways.
Quantitative Comparison of Antiplatelet Activity
The inhibitory potency of this compound and Beraprost on platelet aggregation has been evaluated in various in vitro studies. The following table summarizes their 50% inhibitory concentrations (IC50) against platelet aggregation induced by different agonists.
| Compound | Agonist | Species | IC50 (nM) | Measurement Method | Reference |
| This compound | ADP | Human | ~33.3 (estimated) | Not Specified | [1] |
| Collagen | Human | ~33.3 (estimated) | Not Specified | ||
| Beraprost | U46619 (Thromboxane A2 analog) | Not Specified | 0.2 - 0.5 | Light Scattering Aggregometry | |
| Collagen (low concentrations) | Not Specified | 0.2 - 0.5 | Light Scattering Aggregometry | ||
| ADP | Not Specified | 2 - 5 | Light Scattering Aggregometry | ||
| Epinephrine | Not Specified | 2 - 5 | Light Scattering Aggregometry |
Note: The IC50 values for this compound are estimated based on its reported relative potency of 0.03 times that of prostacyclin, which has an IC50 of approximately 1 nM against ADP and collagen-induced aggregation. It has also been reported to be 10-fold less effective than prostacyclin. Beraprost's potency varies depending on the agonist and the sensitivity of the measurement technique, with light scattering aggregometry yielding lower IC50 values than conventional light transmission aggregometry.
Mechanism of Action: A Shared Pathway with Subtle Differences
Both this compound and Beraprost exert their primary antiplatelet effects by activating the prostacyclin (IP) receptor on the surface of platelets. This activation initiates a signaling cascade that ultimately inhibits platelet activation and aggregation.
Activation of the IP receptor, a G-protein coupled receptor, stimulates the Gs alpha subunit. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the inhibition of key platelet activation processes such as granule release, shape change, and aggregation.
While both drugs share this core mechanism, some evidence suggests that Beraprost may also interact with other prostanoid receptors, such as the prostaglandin E2 (PGE2) receptor subtype EP3, which could potentially modulate its overall activity profile.
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound and Beraprost in platelets.
Experimental Protocols
A fundamental method for assessing the antiplatelet activity of compounds like this compound and Beraprost is the in vitro platelet aggregation inhibition assay using Light Transmission Aggregometry (LTA).
In Vitro Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
1. Objective: To determine the concentration-dependent inhibitory effect of a test compound on platelet aggregation induced by a specific agonist.
2. Materials and Reagents:
- Test compound (this compound or Beraprost)
- Platelet aggregation agonist (e.g., Adenosine diphosphate (ADP), collagen, arachidonic acid)
- Human whole blood
- Anticoagulant (e.g., 3.2% sodium citrate)
- Saline or appropriate buffer
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- Light Transmission Aggregometer
3. Procedure:
Experimental Workflow Diagram
Caption: Workflow for in vitro platelet aggregation assay.
Conclusion
References
The Quest for Stability: A Comparative Analysis of Carbacyclin and Other PGI2 Analogs
For researchers and drug development professionals navigating the landscape of prostacyclin (PGI2) analogs, chemical stability is a paramount concern. The inherent instability of the parent molecule, PGI2, necessitates the development of more robust synthetic analogs for therapeutic applications. This guide provides a comparative overview of the chemical stability of Carbacyclin alongside other key PGI2 analogs such as Iloprost, Treprostinil, and Beraprost, supported by available data and detailed experimental methodologies.
Prostacyclin (PGI2) is a potent endogenous vasodilator and inhibitor of platelet aggregation, making it a critical therapeutic agent for conditions like pulmonary arterial hypertension. However, its clinical utility is hampered by its rapid hydrolysis in aqueous solutions to the less active 6-keto-PGF1α. This chemical instability has driven the synthesis of more stable analogs, including this compound, which is recognized for its enhanced chemical robustness[1].
Comparative Chemical Stability
While direct, head-to-head comparative studies providing quantitative stability data under identical conditions are limited in the public domain, the available literature allows for a qualitative and semi-quantitative assessment of the relative stability of these PGI2 analogs. The primary degradation pathway for these compounds is hydrolysis, which is often pH-dependent.
| Compound | Structural Modification for Stability | Reported Stability Characteristics | Half-life (in vivo/in vitro) |
| PGI2 (Epoprostenol) | - (Native molecule) | Highly unstable in aqueous solutions, especially at acidic pH. Rapidly hydrolyzes to 6-keto-PGF1α.[2] | ~3.5 minutes at 25°C, pH 7.48 (in vitro)[2] |
| This compound | Replacement of the vinyl ether oxygen with a methylene group. | Chemically stable analog of PGI2.[1] | Data on specific half-life under various pH conditions is not readily available in the reviewed literature. |
| Iloprost | This compound derivative. | More stable than PGI2.[3] | Plasma half-life of approximately 30 minutes. |
| Treprostinil | Tricyclic benzindene derivative. | Stable at room temperature and neutral pH. | Plasma half-life of up to 4.5 hours. |
| Beraprost | Oral prostacyclin analog. | Chemically stable in solution. | Plasma half-life of approximately 30 minutes. |
PGI2 Signaling Pathway
This compound and other PGI2 analogs exert their pharmacological effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor on the surface of platelets and vascular smooth muscle cells. This interaction initiates a signaling cascade that ultimately leads to vasodilation and inhibition of platelet aggregation.
References
- 1. A chemically stable analogue, 9 beta-methyl this compound, with similar effects to epoprostenol (prostacyclin, PGI2) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical stability of prostacyclin (PGI2) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Carbacyclin as a Research Alternative to Epoprostenol: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of carbacyclin as a stable and effective research alternative to epoprostenol. By examining their comparative performance through experimental data, detailed protocols, and signaling pathway visualizations, this document serves as a critical resource for informed decision-making in cardiovascular and platelet research.
Epoprostenol, the synthetic form of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation, making it a vital tool in cardiovascular research and a cornerstone therapy for pulmonary arterial hypertension. However, its chemical instability and short half-life in physiological solutions present significant challenges for in vitro and in vivo experimental design. This compound, a chemically stable synthetic analog of prostacyclin, has emerged as a viable alternative, offering similar biological activities with enhanced stability. This guide provides a detailed comparison of these two compounds to aid researchers in selecting the appropriate tool for their studies.
Comparative Analysis of Performance
This compound and epoprostenol share a primary mechanism of action, exerting their effects through the activation of the prostacyclin I (IP) receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in vasodilation and the inhibition of platelet aggregation.[1][2] While both compounds act on the same pathway, their potencies differ significantly.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and epoprostenol based on available experimental data.
| Parameter | This compound (9β-methyl this compound) | Epoprostenol (Prostacyclin, PGI₂) | Reference(s) |
| Chemical Stability | High | Low (chemically labile) | [3] |
| Half-life | Longer | Short (minutes) | [2] |
Table 1: Physical and Chemical Properties
| Assay | This compound (9β-methyl this compound) Relative Potency to Epoprostenol | Epoprostenol Potency | Reference(s) |
| Platelet Aggregation Inhibition (ADP-induced) | 0.01 times as active | Potent inhibitor (IC₅₀ in the low nM range) | [4] |
| Platelet Aggregation Inhibition (Collagen-induced) | 0.01 times as active | Potent inhibitor | |
| Platelet Cyclic AMP (cAMP) Elevation | 0.04 times as active | Potent stimulator |
Table 2: In Vitro Biological Activity Comparison
Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions and a typical experimental workflow for comparing these two compounds, the following diagrams are provided.
Caption: Signaling pathway of this compound and Epoprostenol.
Caption: Workflow for comparing this compound and Epoprostenol.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and epoprostenol.
Platelet Aggregation Inhibition Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.
1. Materials and Reagents:
-
Human whole blood
-
3.2% Sodium citrate (anticoagulant)
-
Platelet agonists (e.g., Adenosine diphosphate (ADP), Collagen)
-
This compound and Epoprostenol stock solutions
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Aggregometer
2. Protocol:
-
Blood Collection: Collect human venous blood into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Pre-warm the PRP samples to 37°C. Incubate the PRP with various concentrations of this compound or epoprostenol for a specified time (e.g., 5 minutes). A vehicle control (e.g., saline) should be included.
-
Aggregation Measurement:
-
Place the PRP samples in the aggregometer cuvettes with a stir bar.
-
Add a platelet agonist (e.g., ADP to a final concentration of 5 µM) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The PPP is used to set the 100% aggregation baseline.
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits platelet aggregation by 50%).
Adenylyl Cyclase Activity Assay
This assay measures the production of cAMP in response to the activation of adenylyl cyclase by the test compounds.
1. Materials and Reagents:
-
Platelet membranes (prepared from PRP)
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, ATP, and a phosphodiesterase inhibitor like IBMX)
-
This compound and Epoprostenol stock solutions
-
GTP (Guanosine triphosphate)
-
cAMP standard solutions
-
cAMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) components
2. Protocol:
-
Platelet Membrane Preparation: Isolate platelets from PRP by centrifugation and lyse them to prepare a membrane fraction.
-
Reaction Setup: In a microcentrifuge tube, combine the platelet membranes, assay buffer, GTP, and varying concentrations of this compound or epoprostenol. A basal control (no agonist) and a positive control (e.g., forskolin) should be included.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-15 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., cold EDTA or by boiling).
-
cAMP Measurement:
-
Centrifuge the tubes to pellet the membranes.
-
Measure the cAMP concentration in the supernatant using a competitive EIA or RIA according to the manufacturer's instructions.
-
-
Data Analysis: Generate a standard curve using the cAMP standards. Determine the amount of cAMP produced for each concentration of the test compound. Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
Conclusion
This compound presents a compelling alternative to epoprostenol for research applications. Its chemical stability offers significant logistical advantages in experimental setup and execution, allowing for more prolonged and reproducible studies. While it is less potent than epoprostenol in its biological effects, its consistent performance and ease of use make it an invaluable tool for investigating the prostacyclin signaling pathway and its role in cardiovascular physiology and disease. Researchers should consider the trade-off between potency and stability when selecting between these two compounds for their specific experimental needs. The data and protocols provided in this guide are intended to facilitate this decision-making process and promote robust and reliable scientific inquiry.
References
- 1. Prostacyclin Analogues Inhibit Platelet Reactivity, Extracellular Vesicle Release and Thrombus Formation in Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiplatelet effects of prostacyclin analogues: Which one to choose in case of thrombosis or bleeding? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound, a prostaglandin analogue, on adenylate cyclase activity in platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chemically stable analogue, 9 beta-methyl this compound, with similar effects to epoprostenol (prostacyclin, PGI2) in man - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of Carbacyclin and Cicaprost in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two chemically stable prostacyclin analogs, Carbacyclin and Cicaprost. Both are potent activators of the prostacyclin (IP) receptor and are valuable tools in cardiovascular and thrombosis research. This comparison focuses on their receptor binding affinity, potency in stimulating adenylyl cyclase, and efficacy in inhibiting platelet aggregation, supported by experimental data and detailed protocols.
Mechanism of Action: The IP Receptor Signaling Pathway
This compound and Cicaprost exert their primary effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1] Upon agonist binding, the receptor couples to the Gs alpha subunit, activating adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[2] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a decrease in intracellular calcium and ultimately inhibiting platelet activation and promoting vasodilation.[3]
Quantitative Data Comparison
The following tables summarize the available in vitro data for this compound and Cicaprost. It is important to note that the data are compiled from different studies, which may have utilized varying experimental conditions, cell types, and species. Therefore, a direct comparison should be made with caution.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Assay Type | Ki (nM) | Reference(s) |
| This compound | IP Receptor | - | - | - | [4] |
| Cicaprost | IP Receptor | Human | Radioligand Competition Binding | ~10 | [5] |
Table 2: Adenylyl Cyclase Activation
| Compound | Cell Type | Species | EC50 (nM) | Reference(s) |
| This compound | - | - | - | - |
| Cicaprost | Human Pulmonary Artery Smooth Muscle Cells | Human | 7.1 | **** |
| Cicaprost | Rat Dorsal Root Ganglion Cells | Rat | 42 | **** |
Specific EC50 values for this compound in adenylyl cyclase activation assays were not found in the reviewed literature, though its ability to activate the enzyme is a core part of its mechanism.
Table 3: Inhibition of Platelet Aggregation
| Compound | Inducing Agent | Species | IC50 (nM) | Relative Potency vs. Prostacyclin | Reference(s) |
| This compound | ADP, Collagen | Human | ~33.3 (estimated) | 0.03x | |
| This compound | Tumor Cells | Rat | - | 0.1x (10-fold less effective) | |
| Cicaprost | - | - | - | - | - |
Direct IC50 values for Cicaprost in platelet aggregation inhibition assays were not available in the selected literature for this comparison.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human IP receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: The cell membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with a fixed concentration of a radiolabeled IP receptor agonist (e.g., [³H]-iloprost) and varying concentrations of the unlabeled test compound (this compound or Cicaprost).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This assay measures the ability of a compound to stimulate the production of cAMP.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the IP receptor (e.g., human pulmonary artery smooth muscle cells) are cultured to a suitable confluency.
-
Stimulation: The cells are incubated with varying concentrations of the test compound (this compound or Cicaprost) for a defined period.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Platelet Aggregation Inhibition Assay
This assay assesses the ability of a compound to inhibit platelet aggregation induced by an agonist.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to obtain PRP.
-
Incubation: The PRP is pre-incubated with various concentrations of the test compound (this compound or Cicaprost) or a vehicle control.
-
Induction of Aggregation: A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to the PRP to induce aggregation.
-
Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The percentage of aggregation is calculated, and the concentration of the test compound that inhibits aggregation by 50% (IC50) is determined.
Summary and Conclusion
Both this compound and Cicaprost are potent IP receptor agonists that effectively inhibit platelet aggregation through the canonical adenylyl cyclase/cAMP signaling pathway. Based on the available data, Cicaprost demonstrates high affinity for the human IP receptor with a Ki in the low nanomolar range and is a potent activator of adenylyl cyclase. This compound is also a potent inhibitor of platelet aggregation, although direct binding and adenylyl cyclase activation data are less consistently reported.
The choice between this compound and Cicaprost for in vitro studies may depend on the specific research question. Cicaprost's well-characterized high selectivity for the IP receptor makes it an excellent tool for studies focused on this specific receptor subtype. This compound's established, albeit comparatively lower, potency in functional assays like platelet aggregation inhibition provides a valuable alternative.
For a definitive comparison of their in vitro pharmacological profiles, a head-to-head study employing standardized assays for receptor binding, adenylyl cyclase activation, and platelet aggregation inhibition across the same species and cell types would be highly beneficial. The detailed protocols provided in this guide offer a framework for conducting such comparative experiments.
References
Validating Carbacyclin Efficacy: A Comparative Guide to Using Forskolin as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and cellular signaling research, rigorous validation of a compound's mechanism of action is paramount. For agents targeting the cyclic adenosine monophosphate (cAMP) signaling pathway, such as the prostacyclin analog Carbacyclin, Forskolin serves as an indispensable positive control. This guide provides a comprehensive comparison of Forskolin and this compound, detailing their distinct mechanisms of action, presenting comparative efficacy data, and outlining a detailed experimental protocol for validating this compound's effects on cAMP production.
Mechanism of Action: A Tale of Two Activators
While both Forskolin and this compound ultimately lead to an increase in intracellular cAMP, their modes of action are fundamentally different. Understanding this distinction is crucial for interpreting experimental results.
Forskolin: A diterpene isolated from the plant Coleus forskohlii, Forskolin acts as a direct activator of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[1] This receptor-independent mechanism allows Forskolin to bypass upstream signaling components, making it a robust tool for inducing cAMP production across a wide variety of cell types.[1]
This compound: As a stable synthetic analog of prostacyclin (PGI2), this compound exerts its effects through a receptor-mediated pathway.[2] It specifically binds to and activates the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[2] This activation stimulates the associated Gs alpha subunit, which in turn activates adenylyl cyclase, leading to cAMP synthesis.[2]
This fundamental difference in their mechanisms is precisely why Forskolin is an excellent positive control for validating the efficacy of this compound. If this compound fails to elicit a response, but Forskolin still robustly increases cAMP levels, it suggests that the adenylyl cyclase and downstream signaling components are functional, and the issue may lie with the IP receptor or its coupling to the G-protein.
Comparative Efficacy in cAMP Production
The potency of both Forskolin and this compound in stimulating cAMP production has been characterized in various cellular systems, most notably in human platelets, where the anti-aggregatory effects of elevated cAMP are well-documented.
| Compound | Mechanism of Action | Typical EC50 for cAMP Accumulation | Target |
| Forskolin | Direct Activator of Adenylyl Cyclase | ~2.1 µM - 4.5 µM | Adenylyl Cyclase |
| This compound | Prostacyclin (IP) Receptor Agonist | ~10 - 100 nM | Prostacyclin (IP) Receptor |
Note: EC50 values can vary depending on the cell type, assay conditions, and specific experimental setup.
Experimental Protocol: Measurement of cAMP Accumulation in Human Platelets
This protocol describes a competitive immunoassay for measuring intracellular cAMP levels in response to treatment with this compound, using Forskolin as a positive control. This method is adaptable to various commercially available cAMP assay kits (e.g., ELISA, HTRF, AlphaScreen).
1. Materials:
-
This compound sodium salt
-
Forskolin
-
Human whole blood from healthy donors
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Tyrode's buffer
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Commercially available cAMP assay kit
-
96-well microplate
-
Plate reader compatible with the chosen assay kit
2. Platelet-Rich Plasma (PRP) Preparation:
-
Collect fresh human whole blood into tubes containing an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer.
-
To obtain platelet-poor plasma (PPP) for use as a blank, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
3. Assay Procedure:
-
Adjust the platelet count in the PRP to the desired concentration using Tyrode's buffer.
-
Pre-incubate the platelet suspension with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.
-
Aliquot 50 µL of the platelet suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound and Forskolin in Tyrode's buffer.
-
Add 50 µL of the this compound dilutions, Forskolin (positive control), or Tyrode's buffer (vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
4. cAMP Measurement:
-
Perform the competitive immunoassay as per the kit protocol. This typically involves the addition of a labeled cAMP tracer and a specific anti-cAMP antibody.
-
Incubate the plate for the recommended time to allow for the competitive binding to reach equilibrium.
-
Read the plate on a compatible plate reader.
5. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the compound concentration to generate dose-response curves for both this compound and Forskolin.
-
Determine the EC50 value for each compound from its dose-response curve.
Visualizing the Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of this compound and Forskolin, as well as the experimental workflow for their comparison.
Caption: Signaling pathways of this compound and Forskolin.
Caption: Experimental workflow for cAMP accumulation assay.
By employing Forskolin as a positive control in a well-defined experimental setup, researchers can confidently validate the on-target efficacy of this compound and other IP receptor agonists, ensuring the integrity and reliability of their findings in the pursuit of novel therapeutics.
References
Carbacyclin's Specificity for EP1 and EP3 Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Carbacyclin, a stable synthetic analog of prostacyclin (PGI2), is widely recognized for its potent vasodilatory and anti-platelet aggregation effects, primarily mediated through the activation of the prostacyclin (IP) receptor. However, the therapeutic application of this compound can be complicated by its "off-target" interactions with other prostanoid receptors, notably the EP1 and EP3 receptor subtypes. This guide provides a detailed comparative analysis of this compound's binding specificity for EP1 and EP3 receptors, supported by experimental data, to aid researchers in understanding its pharmacological profile.
Binding Affinity of this compound and Comparative Ligands at EP1 and EP3 Receptors
The following table summarizes the binding affinities (Ki) of this compound and other key prostanoid receptor agonists for human EP1 and EP3 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| This compound | EP3 (mouse) | Comparable to IP receptor binding | [1] |
| Iloprost | EP1 (human) | 1.1 | [2][3] |
| Iloprost | EP3 (human) | Low Affinity | [2][3] |
| Treprostinil | EP1 (human) | Low Affinity | |
| Treprostinil | EP3 (human) | Very Low Affinity | |
| Sulprostone | EP1 (human) | 14-36 | |
| Sulprostone | EP3 (human) | 0.6-3.7 |
Functional Consequences of Receptor Activation
The lack of absolute specificity of this compound for the IP receptor, and its agonist activity at EP1 and EP3 receptors, leads to a complex pharmacological profile. Activation of EP1 and EP3 receptors can elicit distinct and sometimes opposing physiological responses compared to the canonical IP receptor-mediated effects.
EP1 Receptor-Mediated Effects
Activation of the EP1 receptor is primarily coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. This signaling cascade is often associated with smooth muscle contraction. Therefore, this compound's interaction with EP1 receptors may counteract its desired vasodilatory effects in certain vascular beds.
EP3 Receptor-Mediated Effects
The EP3 receptor exhibits greater complexity, with multiple splice variants that can couple to different G proteins, including Gi, Gs, and G13. The most common signaling pathway involves coupling to Gi, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This can antagonize the cAMP-elevating effects of IP receptor activation. Furthermore, EP3 receptor activation has been linked to calcium mobilization and Rho-mediated signaling. In platelets, EP3 receptor activation can promote aggregation, directly opposing the anti-aggregatory effects of IP receptor stimulation.
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways associated with EP1 and EP3 receptor activation.
Caption: EP1 Receptor Signaling Pathway.
Caption: EP3 Receptor Signaling Pathway (Gi-coupled).
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.
Radioligand Binding Assay Protocol
A generalized protocol for a competitive radioligand binding assay is as follows:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., EP1 or EP3) are prepared from cultured cells or tissues. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]-PGE2), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
The available evidence clearly indicates that this compound is not a highly selective IP receptor agonist and exhibits significant interactions with both EP1 and EP3 receptors. This lack of specificity can lead to complex and sometimes counterintuitive pharmacological effects. For researchers and drug development professionals, a thorough understanding of this compound's binding profile across the prostanoid receptor family is crucial for interpreting experimental results and for the design of more selective and effective therapeutic agents. Future studies should aim to quantify the binding affinity of this compound at the human EP1 receptor to provide a more complete picture of its pharmacological profile.
References
- 1. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Prostanoid Receptor Cross-Reactivity of Carbacyclin: A Comparative Guide
For researchers, scientists, and drug development professionals, a nuanced understanding of ligand-receptor interactions is paramount. This guide provides an objective comparison of Carbacyclin's binding affinity and functional potency across the full panel of human prostanoid receptors, juxtaposed with the activity of the endogenous ligand, Prostaglandin I2 (PGI2), and another synthetic analog, Iloprost. The data presented herein, summarized from key in vitro studies, offers a comprehensive overview of this compound's selectivity profile.
This compound, a stable synthetic analog of prostacyclin (PGI2), is a potent agonist of the prostacyclin (IP) receptor. Its primary therapeutic effects, including vasodilation and inhibition of platelet aggregation, are mediated through the activation of this receptor. However, the potential for cross-reactivity with other prostanoid receptor subtypes—EP, DP, FP, and TP—can lead to off-target effects. This guide delves into the specifics of these interactions, providing quantitative data to inform research and development decisions.
Comparative Analysis of Prostanoid Receptor Binding and Potency
To elucidate the selectivity profile of this compound, we have compiled binding affinity (Ki) and functional potency (EC50) data from radioligand binding and functional assays, respectively. The following tables summarize these findings, offering a clear comparison with PGI2 and Iloprost.
Table 1: Binding Affinity (Ki, nM) of Prostanoids at Human Prostanoid Receptors
| Ligand | IP | EP1 | EP2 | EP3 | EP4 | DP | FP | TP |
| This compound | 32[1] | >10000[1] | >10000[1] | 980[1] | >10000[1] | >10000 | >10000 | >10000 |
| PGI2 (Prostacyclin) | 12 | 230 | 1300 | 500 | 1700 | >10000 | >10000 | >10000 |
| Iloprost | 3.9 | 1.1 | 1700 | 24 | 110 | 1200 | 83 | >10000 |
Data sourced from Abramovitz et al. (2000), obtained using radioligand displacement assays with recombinant human prostanoid receptors expressed in HEK 293 (EBNA) cells.
Table 2: Functional Potency (EC50, nM) of this compound at Human Prostanoid Receptors
| Receptor | Signaling Pathway | This compound EC50 (nM) |
| IP | Gs -> ↑cAMP | 25 |
| EP1 | Gq -> ↑Ca2+ | >10000 |
| EP2 | Gs -> ↑cAMP | >10000 |
| EP3 | Gi -> ↓cAMP | ~500-1000 |
| EP4 | Gs -> ↑cAMP | >10000 |
| DP | Gs -> ↑cAMP | >10000 |
| FP | Gq -> ↑Ca2+ | >10000 |
| TP | Gq -> ↑Ca2+ | >10000 |
EC50 values are compiled from multiple sources and represent approximate figures for human recombinant receptors. The primary signaling pathway for each receptor is indicated.
The data clearly demonstrates that this compound is a potent and selective agonist for the IP receptor. While it exhibits some affinity for the EP3 receptor, this is significantly lower than its affinity for the IP receptor. In contrast, Iloprost shows high affinity for both IP and EP1 receptors, with notable affinity for EP3, EP4, and FP receptors as well, indicating a broader cross-reactivity profile.
Prostanoid Receptor Signaling Pathways
The diverse physiological effects of prostanoids are a consequence of their interaction with specific G protein-coupled receptors (GPCRs), each linked to distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor activation.
Experimental Protocols
The data presented in this guide is derived from two primary experimental methodologies: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a ligand for a specific receptor.
Protocol Outline:
-
Receptor Preparation: Membranes are prepared from cell lines (e.g., HEK 293) engineered to express a high density of a single human prostanoid receptor subtype.
-
Competitive Binding: These membranes are incubated with a known concentration of a high-affinity radiolabeled ligand (e.g., [3H]PGE2 for EP receptors, [3H]Iloprost for the IP receptor) and a range of concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor, providing a measure of its potency (EC50). The type of assay depends on the signaling pathway of the receptor.
cAMP Accumulation Assays (for Gs and Gi-coupled receptors):
Protocol Outline:
-
Cell Culture: Cells expressing the prostanoid receptor of interest are cultured in multi-well plates.
-
Stimulation: The cells are treated with a range of concentrations of this compound. For Gi-coupled receptors like EP3, cells are typically co-stimulated with an adenylyl cyclase activator (e.g., forskolin) to measure the inhibition of cAMP production.
-
Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
Detection: The amount of cAMP in the cell lysate is quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Data Analysis: A dose-response curve is plotted, and the EC50 value, the concentration of this compound that produces 50% of the maximal response, is determined.
Intracellular Calcium Mobilization Assays (for Gq-coupled receptors):
Protocol Outline:
-
Cell Loading: Cells expressing the Gq-coupled receptor (EP1, FP, TP) are loaded with a calcium-sensitive fluorescent dye.
-
Stimulation: The cells are then stimulated with various concentrations of this compound.
-
Detection: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: A dose-response curve is constructed to determine the EC50 value for calcium mobilization.
Conclusion
The experimental data presented in this guide provides a clear and objective comparison of this compound's cross-reactivity profile. While this compound is a highly potent and selective IP receptor agonist, it exhibits a measurable, albeit significantly lower, affinity and functional activity at the EP3 receptor. This profile is notably more selective than that of Iloprost, which demonstrates significant activity at multiple prostanoid receptors. For researchers and drug developers, this information is critical for designing experiments, interpreting results, and ultimately, for the development of more targeted and effective therapies.
References
A Comparative Analysis of Carbacyclin and Endogenous Prostacyclin (PGI2) Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of Carbacyclin, a synthetic analogue, and endogenous prostacyclin (PGI2). The following sections present quantitative data, experimental methodologies, and visualizations of the relevant signaling pathways to facilitate a comprehensive understanding of their respective biological activities.
Introduction
Prostacyclin (PGI2) is a naturally occurring eicosanoid with potent vasodilatory and anti-platelet aggregation effects, playing a crucial role in cardiovascular homeostasis. However, its therapeutic application is limited by its chemical instability and short biological half-life.[1] this compound, a chemically stable analogue of prostacyclin, has been developed to overcome these limitations while retaining a similar biological profile.[1][2] This guide evaluates the comparative efficacy of these two compounds.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative parameters comparing the efficacy of this compound and endogenous PGI2.
Table 1: Relative Potency in Inhibition of Platelet Aggregation
| Compound | Relative Potency (in vitro) vs. PGI2 | Relative Potency (ex vivo) vs. PGI2 | Notes |
| This compound | 0.03[2] | 0.1[2] | Inhibition of ADP or collagen-induced platelet aggregation in human, dog, or rabbit plasma. |
Table 2: Effects on Cardiovascular Parameters
| Compound | Effect on Systemic Arterial Blood Pressure | Inactivation by Pulmonary Circulation |
| This compound | Reduces systemic arterial blood pressure | Not inactivated |
| PGI2 | Reduces systemic arterial blood pressure | Substantial |
Table 3: Chemical and Pharmacokinetic Properties
| Property | This compound | Endogenous PGI2 |
| Chemical Stability | Chemically stable | Chemically unstable |
| Biological Half-life | Metabolically unstable, but effect persists during infusion | Approximately 2-5 minutes under physiological conditions |
Signaling Pathways
Both this compound and PGI2 exert their effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This initiates a signaling cascade that leads to the inhibition of platelet activation and smooth muscle relaxation.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This in vitro method is a gold standard for assessing platelet function and the efficacy of anti-platelet agents.
Objective: To quantify the inhibition of platelet aggregation by this compound and PGI2 in response to an agonist.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference for 100% light transmission.
-
-
Aggregation Measurement:
-
PRP is placed in a cuvette in a light transmission aggregometer and warmed to 37°C.
-
A baseline light transmission is established.
-
A platelet agonist, such as Adenosine Diphosphate (ADP) or collagen, is added to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photocell. The change in light transmission is recorded over time.
-
-
Inhibition Assay:
-
PRP is pre-incubated with varying concentrations of either this compound or PGI2 for a defined period before the addition of the agonist.
-
The inhibitory effect is quantified by comparing the aggregation response in the presence of the inhibitor to the control (agonist alone).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation response) is calculated.
-
Vasodilation Assay (Aortic Ring Assay)
This ex vivo method assesses the vasodilatory properties of compounds on isolated arterial segments.
Objective: To measure and compare the vasorelaxant effects of this compound and PGI2 on pre-constricted aortic rings.
Methodology:
-
Aortic Ring Preparation:
-
The thoracic aorta is excised from a laboratory animal (e.g., rat or rabbit).
-
The aorta is cleaned of adhering connective and adipose tissue and cut into rings of approximately 2-4 mm in length.
-
The rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and bubbled with 95% O2 and 5% CO2.
-
-
Induction of Contraction:
-
The aortic rings are allowed to equilibrate under a resting tension.
-
A vasoconstrictor agent, such as phenylephrine or norepinephrine, is added to the organ bath to induce a stable contraction.
-
-
Measurement of Relaxation:
-
Once a stable contraction is achieved, cumulative concentrations of this compound or PGI2 are added to the organ bath.
-
The relaxation of the aortic ring is measured as a decrease in tension and is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation response) is determined.
-
Conclusion
This compound presents a chemically stable alternative to endogenous PGI2, exhibiting a similar, albeit less potent, biological profile. Its primary advantage lies in its enhanced stability, which is a critical factor for therapeutic development. While PGI2 is more potent in its immediate anti-platelet and vasodilatory effects, this compound's stability allows for more sustained action during continuous administration. The choice between utilizing PGI2 or its analogues like this compound in research and drug development will depend on the specific requirements of the application, balancing the need for high potency with the practical advantages of chemical stability.
References
Comparing the pharmacological profiles of Carbacyclin and its derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological profiles of Carbacyclin and its key derivatives, including Iloprost, Beraprost, and Treprostinil. These synthetic prostacyclin analogs are pivotal in research and clinical applications for their potent vasodilatory and anti-platelet aggregation effects. This document outlines their receptor binding affinities, potency in functional assays, and the detailed experimental methodologies used to determine these characteristics.
Executive Summary
This compound and its derivatives are potent agonists of the prostacyclin (IP) receptor, a G-protein coupled receptor that plays a crucial role in cardiovascular homeostasis. Activation of the IP receptor initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in vasodilation and inhibition of platelet aggregation. While all compounds share this primary mechanism, they exhibit distinct pharmacological profiles in terms of receptor selectivity, binding affinity, and potency. Iloprost, for instance, demonstrates a broader receptor binding profile, interacting with various prostaglandin E2 (EP) receptors in addition to the IP receptor, whereas this compound is considered more selective for the IP receptor.[1] These differences can translate to varied therapeutic efficacy and side-effect profiles.
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound and its derivatives based on available data.
Table 1: Receptor Binding Affinity (Ki) for the Human IP Receptor
| Compound | Ki (nM) | Assay Type | Cell Line | Reference(s) |
| This compound | ~8.7 (pKi) | Competitive Binding | CHO-K1 cells overexpressing human IP receptor | [2] |
| Iloprost | 3.9 | Radioligand Competition Binding | Human | [3] |
| Beraprost | 133 (human platelets), 66 (rat platelets) | Radioligand Binding (Kd) | Human and Rat Platelets | [4] |
| Treprostinil | 32 | Radioligand Competition Binding | Human | [3] |
Note: A lower Ki/Kd value indicates a higher binding affinity.
Table 2: Potency in Functional Assays (IC50/EC50)
| Compound | Assay | Parameter | Value (nM) | Species/System | Reference(s) |
| This compound | ADP-induced Platelet Aggregation | IC50 | ~33.3 (estimated) | Human | |
| Vasodilation (microvascular blood flow) | EC50 | ~670 (250 ng/ml) | Rabbit | ||
| Iloprost | Adenylyl Cyclase Activation | EC50 | 6 | CHO cells with mIP receptor | |
| Beraprost | U46619-induced Platelet Aggregation | IC50 | 0.2-0.5 | Not Specified | |
| ADP-induced Platelet Aggregation | IC50 | 2-5 | Not Specified | ||
| Treprostinil | Adenylyl Cyclase Activation | EC50 | 1.9 | Cells expressing human IP receptor |
Signaling Pathways and Experimental Workflows
The pharmacological effects of this compound and its derivatives are primarily mediated through the activation of the IP receptor and the subsequent Gs-protein signaling cascade.
IP Receptor Signaling Pathway
Upon binding of an agonist like this compound, the IP receptor undergoes a conformational change, activating the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to vasodilation in smooth muscle cells and inhibition of platelet activation and aggregation.
Figure 1: IP Receptor Signaling Pathway.
Experimental Workflow: Radioligand Competition Binding Assay
This workflow illustrates the key steps in determining the binding affinity (Ki) of a test compound for the IP receptor.
Figure 2: Radioligand Binding Assay Workflow.
Detailed Experimental Protocols
Radioligand Competition Binding Assay for IP Receptor Affinity
This protocol details the methodology for determining the binding affinity (Ki) of this compound and its derivatives for the human IP receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes from a cell line recombinantly expressing the human IP receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Iloprost.
-
Test compounds: this compound, Iloprost, Beraprost, Treprostinil.
-
Unlabeled Iloprost (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the IP receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of cell membrane suspension.
-
50 µL of [³H]-Iloprost at a concentration near its Kd (e.g., 2-5 nM).
-
50 µL of varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled Iloprost (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the use of light transmission aggregometry (LTA) to measure the inhibitory effect of this compound and its derivatives on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood from healthy donors who have not taken anti-platelet medication for at least two weeks.
-
Anticoagulant: 3.2% sodium citrate.
-
Adenosine diphosphate (ADP) as the platelet agonist.
-
Test compounds: this compound, Iloprost, Beraprost, Treprostinil.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Centrifuge.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and incubate at 37°C with stirring (e.g., 900-1200 rpm).
-
-
Inhibition Assay:
-
Add 50 µL of various concentrations of the test compound (or vehicle control) to the cuvette and incubate for 2-5 minutes at 37°C with stirring.
-
-
Induction of Aggregation:
-
Add a pre-determined concentration of ADP (e.g., 5-10 µM) to initiate platelet aggregation.
-
-
Data Recording and Analysis:
-
Record the change in light transmission for 5-10 minutes.
-
The percentage of aggregation is calculated relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
cAMP Accumulation Assay (HTRF)
This protocol outlines a method to measure the ability of this compound and its derivatives to stimulate intracellular cAMP production in cells expressing the IP receptor using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
A cell line endogenously or recombinantly expressing the human IP receptor (e.g., HEK293-IP or CHO-IP cells).
-
Test compounds: this compound, Iloprost, Beraprost, Treprostinil.
-
Forskolin (positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Cell culture medium.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
-
Assay Protocol:
-
Dispense 5 µL of cell suspension into each well of a 384-well plate.
-
Add 5 µL of varying concentrations of the test compounds (or forskolin as a positive control).
-
Incubate the plate at room temperature for 30 minutes to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Add 5 µL of the cAMP-d2 solution from the HTRF kit to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the HTRF ratio of the samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
-
Conclusion
This compound and its derivatives, Iloprost, Beraprost, and Treprostinil, are all potent activators of the IP receptor, leading to beneficial vasodilatory and anti-platelet effects. However, they exhibit important differences in their pharmacological profiles, including receptor selectivity and potency. This guide provides a comparative overview of their key pharmacological parameters and detailed experimental protocols to facilitate further research and development in this critical area of pharmacology. The choice of a specific analog for therapeutic or research purposes should be guided by a thorough understanding of these nuanced differences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Environments: Procedures for the Proper Disposal of Carbacyclin
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds like carbacyclin are fundamental to ensuring both laboratory safety and environmental protection. This compound, a stable synthetic analog of prostacyclin (PGI2), is utilized in research for its properties as a vasodilator and an inhibitor of platelet aggregation.[1] Due to its biological activity, adherence to proper disposal protocols is critical to prevent environmental contamination and mitigate potential health risks.[1]
Hazard Identification and Safety Precautions
This compound and its analogs are classified as hazardous materials. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), these compounds are harmful if swallowed, in contact with skin, or if inhaled.[2][3] Therefore, before handling, it is imperative to consult the Safety Data Sheet (SDS) for detailed safety information.[1]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:
-
Safety glasses or chemical safety goggles
-
Nitrile gloves
-
A fully-buttoned lab coat
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.
Quantitative Hazard Data
The following table summarizes the hazard classifications for this compound analogs.
| Hazard Class | GHS Hazard Statement | Reference |
| Acute Toxicity, Oral | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
Step-by-Step Disposal Protocol
This compound waste must be managed as chemical waste and segregated from regular laboratory trash. The primary and recommended route of disposal is through a licensed hazardous waste management company. Drain disposal is strictly prohibited to avoid environmental release.
Waste Collection and Storage:
-
Solid Waste: Unused, pure this compound should be collected in a sealable and compatible waste container. Care should be taken to avoid the creation of dust.
-
Liquid Waste: Solutions containing this compound must be collected in a clearly labeled, sealable, and compatible waste container. It is important not to mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
Contaminated Materials: All materials that have come into contact with this compound, including labware (e.g., vials, pipette tips) and PPE, must be treated as hazardous waste and collected in designated containers.
-
Labeling: As soon as waste is added, the container must be affixed with a completed hazardous waste label. The label should clearly identify the contents as "this compound Waste" and include any other information required by institutional policy.
-
Storage: Waste containers should be stored in a designated, secure waste accumulation area that is cool, dry, and well-ventilated.
Disposal Request:
Once the waste container is full or is no longer in use, a chemical collection request should be submitted according to your institution's procedures for pickup and disposal by a licensed hazardous waste contractor.
If there are any uncertainties regarding the disposal procedure, it is crucial to contact your institution's Environmental Health and Safety (EHS) department for guidance.
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the procedural workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Carbacyclin
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Carbacyclin. Adherence to these procedures is vital to ensure personal safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or inhaled[1][2][3]. Therefore, the use of appropriate personal protective equipment is mandatory. The required PPE varies depending on the specific task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (weighing, etc.) | Chemical safety goggles | Two pairs of nitrile gloves | Fully-buttoned lab coat | N95 respirator or use in a chemical fume hood |
| Preparing Solutions | Chemical safety goggles or face shield | Two pairs of nitrile gloves | Lab coat or disposable gown | Use in a chemical fume hood |
| Administering Compound | Safety glasses with side shields | Nitrile gloves | Lab coat | Well-ventilated area |
| Spill Cleanup | Chemical safety goggles and face shield | Two pairs of heavy-duty nitrile gloves | Disposable gown | N95 respirator or higher |
| Waste Disposal | Chemical safety goggles | Two pairs of nitrile gloves | Lab coat or disposable gown | Well-ventilated area |
Safe Handling and Operational Plan
Follow these procedural steps to ensure the safe handling of this compound throughout your workflow.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage of Solid Form: Store the solid (powder) form of this compound Sodium Salt at -20°C in a tightly sealed container, protected from moisture.
-
Labeling: Ensure the container is clearly labeled.
Preparation of Stock and Working Solutions
-
Location: All solution preparations should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Solvents: Prepare concentrated stock solutions in a suitable solvent such as DMSO or ethanol. For aqueous solutions, use a buffer with a pH in the neutral to slightly alkaline range (pH 7.4-8.5) for optimal stability.
-
Aliquoting: It is highly recommended to aliquot the stock solution into single-use volumes in tightly sealed vials. This practice prevents contamination and avoids degradation from repeated freeze-thaw cycles.
-
Storage of Solutions:
-
Stock Solutions: Store aliquots at -20°C for short-to-medium term storage.
-
Working Solutions: For experiments requiring consistent potency, it is best to prepare the working solution fresh from a frozen stock aliquot just before use. Storing diluted, aqueous working solutions at 4°C for extended periods is not recommended.
-
| Form | Storage Temperature | Conditions |
| Solid (Powder) | -20°C | Tightly sealed, protected from moisture |
| Stock Solution | -20°C | Aliquoted into single-use volumes |
| Working Solution | Prepare Fresh | Not recommended for extended storage at 4°C |
Source:
Handling and Use
-
General Precautions: Avoid breathing dust, fumes, gas, mists, vapors, or spray. Wash your face, hands, and any exposed skin thoroughly after handling.
-
Prohibited Activities: Do not eat, drink, or smoke in areas where this compound is handled or stored.
Disposal Plan
This compound must be managed as chemical waste. Adhere strictly to your institution's and local hazardous waste regulations.
-
Do Not Drain Dispose: Never dispose of this compound solutions down the drain.
-
Waste Collection:
-
Solid Waste: Collect pure, unused this compound in a sealable, compatible waste container. Avoid creating dust.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealable, and compatible waste container.
-
-
Labeling: As soon as waste is added, attach a hazardous waste label that clearly identifies the contents as "this compound Waste".
-
Storage: Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated waste accumulation area.
-
Pickup: When the container is full, complete a chemical collection request for pickup and disposal by a licensed hazardous waste contractor.
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
